molecular formula C7H7BrN2O B057907 2-Acetamido-5-bromopyridine CAS No. 7169-97-3

2-Acetamido-5-bromopyridine

Cat. No.: B057907
CAS No.: 7169-97-3
M. Wt: 215.05 g/mol
InChI Key: MJFCOXATGBYERZ-UHFFFAOYSA-N
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Description

2-Acetamido-5-bromopyridine is a chemical reagent used in the synthesis of novel Bcr-Abl inhibitors with diacylated piperazine felxible linkers. Also used to produce hetero-monocyclic derivatives as even more potent inhibitors of BCR-ABL.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-bromopyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7BrN2O/c1-5(11)10-7-3-2-6(8)4-9-7/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFCOXATGBYERZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303622
Record name 2-Acetamido-5-bromopyridine
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Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7169-97-3
Record name 7169-97-3
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Record name 2-Acetamido-5-bromopyridine
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Record name 2-Acetamido-5-bromopyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Acetamido-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-5-bromopyridine, also known as N-(5-bromopyridin-2-yl)acetamide, is a halogenated pyridine derivative. Due to its chemical structure, it serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules. An understanding of its physical properties is crucial for its effective use in laboratory and industrial settings, ensuring proper handling, reaction optimization, and purification. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by detailed experimental protocols for their determination.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values have been compiled from various chemical data sources.

PropertyValue
CAS Number 7169-97-3
Molecular Formula C₇H₇BrN₂O
Molecular Weight 215.05 g/mol
Melting Point 175-179 °C
Boiling Point 372.2 °C at 760 mmHg
Density 1.63 g/cm³
Flash Point 178.9 °C
Refractive Index 1.619

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.

  • Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Heating: The temperature is increased rapidly to approximately 15-20 °C below the expected melting point (around 175 °C). The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Boiling Point Determination (High-Temperature Compounds)

Due to its high boiling point, the determination for this compound requires a method suitable for high temperatures. The distillation method is appropriate if a sufficient quantity of the substance is available.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle

  • Boiling chips

Procedure:

  • Setup: A simple distillation apparatus is assembled. A small quantity (e.g., 5-10 mL) of molten this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated using a heating mantle.

  • Equilibrium: The liquid is brought to a boil, and the vapor is allowed to rise and equilibrate with the thermometer bulb. The thermometer should be positioned so that the top of the bulb is level with the side arm of the distillation flask.

  • Measurement: The temperature is recorded when it stabilizes, and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point at the recorded atmospheric pressure.

Solubility Determination

The solubility of a compound in various solvents provides insight into its polarity and potential applications in different reaction media.

Apparatus:

  • Test tubes

  • Vortex mixer or stirring rods

  • Graduated cylinders or pipettes

  • Analytical balance

Procedure (Qualitative):

  • Solvent Addition: To a series of test tubes, add 1 mL of various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Solute Addition: Add a small, pre-weighed amount (e.g., 10 mg) of this compound to each test tube.

  • Mixing: Vigorously shake or vortex each tube for approximately 1-2 minutes.

  • Observation: Observe each tube for the dissolution of the solid. The compound is classified as soluble, partially soluble, or insoluble based on visual inspection.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural confirmation of this compound.

1. Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

Apparatus:

  • FTIR spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Spectroscopy-grade potassium bromide (KBr)

Procedure:

  • Sample Preparation: A small amount (1-2 mg) of this compound is finely ground with approximately 100-200 mg of dry KBr in an agate mortar.

  • Pellet Formation: The homogenous mixture is transferred to a pellet die and compressed using a hydraulic press to form a thin, transparent pellet.

  • Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the infrared spectrum is recorded.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • Volumetric flasks and pipettes

  • Deuterated solvent (e.g., DMSO-d₆, due to the potential for lower solubility in CDCl₃)

Procedure:

  • Sample Preparation: A precise amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆) in a small vial.

  • Transfer: The solution is transferred to a clean, dry NMR tube.

  • Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are then acquired using standard pulse sequences.

3. Mass Spectrometry (MS)

Apparatus:

  • Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

  • Sample introduction system (e.g., direct insertion probe or gas chromatograph)

Procedure:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a solid sample like this compound, a direct insertion probe may be used, where the sample is heated to induce vaporization.

  • Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons, causing them to ionize and fragment.

  • Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Synthesis and Purification Workflow

This compound is typically synthesized from its corresponding amine, 2-amino-5-bromopyridine, through an acylation reaction. The following diagram illustrates a general workflow for its synthesis and subsequent purification.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start 2-Amino-5-bromopyridine reaction Acylation Reaction (e.g., in Acetic Acid) start->reaction reagents Acetic Anhydride (Acylating Agent) reagents->reaction quench Quenching (e.g., with Water) reaction->quench filtration Vacuum Filtration quench->filtration crude_product Crude this compound filtration->crude_product recrystallization Recrystallization (e.g., from Ethanol) crude_product->recrystallization drying Drying (e.g., in a vacuum oven) recrystallization->drying pure_product Pure this compound drying->pure_product

A generalized workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides essential data on the physical properties of this compound and outlines standard methodologies for their experimental determination. The provided information is intended to support researchers and professionals in the effective and safe handling of this compound in various synthetic and developmental applications. The synthesis workflow diagram offers a clear visual representation of the key stages involved in its preparation and purification, further aiding in laboratory process design.

2-Acetamido-5-bromopyridine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Acetamido-5-bromopyridine, a key chemical intermediate in the synthesis of various biologically active compounds. The document details its chemical structure, IUPAC nomenclature, and physicochemical properties. Furthermore, it presents a detailed experimental protocol for its synthesis and discusses its role as a precursor in the development of targeted therapeutics, particularly kinase inhibitors.

Chemical Structure and Nomenclature

This compound, a substituted pyridine derivative, is characterized by an acetamido group at the second position and a bromine atom at the fifth position of the pyridine ring.

Chemical Structure:

Chemical structure of this compound

The formal IUPAC name for this compound is N-(5-bromopyridin-2-yl)acetamide . It is also known by several synonyms, including 2-Acetylamino-5-bromopyridine and 5-Bromo-2-acetamidopyridine.

Physicochemical Properties

A summary of the key quantitative data for N-(5-bromopyridin-2-yl)acetamide is presented in the table below, providing a valuable resource for experimental design and computational modeling.

PropertyValueReference
IUPAC Name N-(5-bromopyridin-2-yl)acetamidePubChem
Synonyms This compound, 2-Acetylamino-5-bromopyridineCymitQuimica[1]
CAS Number 7169-97-3Boron Molecular[2]
Molecular Formula C₇H₇BrN₂OPubChem
Molecular Weight 215.05 g/mol Benchchem[3]
Appearance White to off-white solidBenchchem[3]
Melting Point 184-186 °CChemicalBook
Solubility Soluble in methanolSanta Cruz Biotechnology
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.28 (d, J=2.4 Hz, 1H), 8.10 (d, J=8.8 Hz, 1H), 7.85 (br s, 1H), 7.72 (dd, J=8.8, 2.4 Hz, 1H), 2.20 (s, 3H)The Royal Society of Chemistry[4]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 168.9, 150.3, 147.2, 141.2, 115.5, 110.4, 24.8The Royal Society of Chemistry[4]

Experimental Protocols

Synthesis of N-(5-bromopyridin-2-yl)acetamide

This protocol outlines a standard laboratory procedure for the synthesis of N-(5-bromopyridin-2-yl)acetamide from 2-amino-5-bromopyridine.

Materials:

  • 2-amino-5-bromopyridine

  • Acetic anhydride

  • Pyridine (as solvent and catalyst)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-bromopyridine (1 equivalent) in pyridine.

  • Cool the solution in an ice bath and slowly add acetic anhydride (1.1 equivalents) dropwise with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the pyridine under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude N-(5-bromopyridin-2-yl)acetamide by recrystallization from a suitable solvent system (e.g., ethanol/water).

Role in Drug Discovery and Development

N-(5-bromopyridin-2-yl)acetamide serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications, particularly in the field of oncology. The pyridine and acetamide moieties provide reactive sites for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).

Precursor for Kinase Inhibitors

The 2-aminopyridine scaffold, present in N-(5-bromopyridin-2-yl)acetamide, is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[5] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6] By targeting the ATP-binding pocket of specific kinases, inhibitors can block their activity and disrupt cancer cell proliferation and survival.

The general workflow for utilizing N-(5-bromopyridin-2-yl)acetamide in the synthesis of kinase inhibitors is depicted in the following diagram.

G cluster_0 Synthesis of Bioactive Derivatives cluster_1 Biological Evaluation cluster_2 Lead Optimization A N-(5-bromopyridin-2-yl)acetamide B Chemical Modification (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) A->B Starting Material C Library of Derivatives B->C Diversification D In vitro Kinase Assays C->D Screening E Cell-based Proliferation Assays D->E Hit Validation F Identification of Lead Compound E->F SAR Analysis G Structure-Activity Relationship (SAR) Studies F->G H ADMET Profiling G->H I Preclinical Candidate H->I J Therapeutic Agent I->J Clinical Development

References

A Comprehensive Technical Guide to the Synthesis of 2-Acetamido-5-bromopyridine from 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-acetamido-5-bromopyridine, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis is a two-step process commencing with the N-acetylation of 2-aminopyridine to form 2-acetamidopyridine, which is subsequently brominated to yield the target compound. This document details the experimental protocols, quantitative data, and reaction pathways to facilitate its application in a laboratory setting.

Overall Reaction Scheme

The synthesis proceeds in two primary stages:

  • N-Acetylation: The exocyclic amino group of 2-aminopyridine is protected via acetylation, typically using acetic anhydride. This step deactivates the amino group and directs the subsequent electrophilic substitution.

  • Electrophilic Bromination: The intermediate, 2-acetamidopyridine, undergoes regioselective bromination at the 5-position of the pyridine ring to produce this compound.

Quantitative Data Summary

The following tables summarize quantitative data from representative protocols for each step of the synthesis.

Table 1: N-Acetylation of 2-Aminopyridine

Starting Material Acetylating Agent Solvent Temperature (°C) Time (h) Yield (%) Purity (%) Reference
2-Aminopyridine Acetic Anhydride Acetic Anhydride < 60 1 95 99.2 [1][2]
2-Aminopyridine Acetic Anhydride Not Specified Reflux Not Specified Not Specified Not Specified [3]

| 2-Aminopyridine | Acetic Anhydride | Not Specified | 20-25 | Not Specified | 65 (for 2-amino-5-bromopyridine after hydrolysis) | Not Specified |[4] |

Table 2: Bromination of 2-Acetamidopyridine

Starting Material Brominating Agent Molar Ratio (Reagent:Substrate) Temperature (°C) Reaction Time Overall Yield (%)* Reference
2-Acetamidopyridine Bromine (Br₂) 1.1:1 50 Not Specified 66.5 [3]
2-Acetamidopyridine Bromine (Br₂) Not Specified 45-55 2-3 hours 65 [4]

| 2-Aminopyridine | NBS | 1.05:1 | 10 | 0.5 hours | 95 |[5] |

*Note: The overall yield in these references includes the initial acetylation step and, in one case, a final hydrolysis step.[3][4]

Reaction Pathway and Workflow Visualization

The following diagrams illustrate the chemical transformation and the general experimental workflow.

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Bromination 2-Aminopyridine 2-Aminopyridine C₅H₆N₂ 2-Acetamidopyridine 2-Acetamidopyridine C₇H₈N₂O 2-Aminopyridine->2-Acetamidopyridine Acetic Anhydride < 60°C, 1h This compound This compound C₇H₇BrN₂O 2-Acetamidopyridine->this compound Br₂ 50°C

Caption: Chemical synthesis pathway from 2-aminopyridine to this compound.

G start Start setup Reaction Setup (Flask, Stirrer, Reagents) start->setup end End reaction Run Reaction (Control Temperature & Time) setup->reaction monitor Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup Work-up (Quench, Extract, Wash, Dry) monitor->workup Complete isolate Isolate Crude Product (Rotary Evaporation) workup->isolate purify Purification (Recrystallization or Chromatography) isolate->purify characterize Characterize Product (NMR, IR, MP) purify->characterize characterize->end

Caption: Generalized experimental workflow for the synthesis and purification.

Detailed Experimental Protocols

Step 1: N-Acetylation of 2-Aminopyridine to 2-Acetamidopyridine

This protocol is based on established, high-yielding methods.[1][2]

Materials:

  • 2-Aminopyridine (e.g., 9.9 g, ~0.105 mol)[2]

  • Acetic Anhydride (e.g., 21 mL)[2]

  • Ethyl Acetate

  • Ice Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (9.9 g).[2] To this, add acetic anhydride (21 mL).[2]

  • Reaction: Stir the mixture. An exothermic reaction will occur. Use a water bath for cooling to maintain the temperature below 60 °C.[1][2] Stir the reaction for 1 hour. The progress can be monitored by Thin-Layer Chromatography (TLC).[1][2]

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water to quench the excess acetic anhydride.[1][2]

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate.[1][2] Combine the organic layers and wash them sequentially with water and brine.[1]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude 2-acetamidopyridine.[1][2] The typical yield is around 95% with a purity of 99.2%.[2]

Step 2: Bromination of 2-Acetamidopyridine

This protocol is adapted from multi-step synthesis procedures where 2-acetamidopyridine is brominated.[3][4]

Materials:

  • 2-Acetamidopyridine (from Step 1)

  • Liquid Bromine (Br₂)

  • A suitable solvent (e.g., acetic acid)

  • Sodium Hydroxide solution

  • Round-bottom flask, magnetic stirrer, dropping funnel, heating mantle

Procedure:

  • Reaction Setup: Dissolve the crude 2-acetamidopyridine in a suitable solvent like acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromine Addition: Cool the solution and slowly add liquid bromine dropwise. A molar ratio of approximately 1.1 moles of bromine for every 1 mole of 2-acetamidopyridine is recommended to avoid over-bromination.[3]

  • Reaction: After the addition is complete, heat the reaction mixture to approximately 50-55 °C and maintain it for 2-3 hours.[3][4] Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After cooling, carefully add water to the reaction mixture until all solids dissolve.[4] Neutralize the solution by adding a sodium hydroxide solution until a large amount of precipitate forms.[4]

  • Isolation and Purification: Continue to stir for approximately 30 minutes, then collect the solid product by suction filtration.[4] The crude this compound can be purified by recrystallization, for instance from ethanol, to yield the final product.[4] Over-bromination can lead to the formation of 2-amino-3,5-dibromopyridine as a significant impurity, which can be removed by washing with hot petroleum ether or by column chromatography.[5][6][7]

References

Technical Guide: 2-Acetamido-5-bromopyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Acetamido-5-bromopyridine, a key building block in medicinal chemistry. It details the physicochemical properties, synthesis, and application of this compound, with a particular focus on its role as a crucial intermediate in the development of targeted cancer therapies, specifically BRAF inhibitors. This document includes detailed experimental protocols for its synthesis and subsequent derivatization via Suzuki-Miyaura cross-coupling, a pivotal reaction in modern drug discovery. Furthermore, it elucidates the implication of its derivatives in modulating the MAPK/ERK signaling pathway, a critical cascade in cell proliferation and survival.

Introduction

This compound, also known as N-(5-bromopyridin-2-yl)acetamide, is a halogenated pyridine derivative that has garnered significant attention in the pharmaceutical industry. Its structural features, particularly the bromine atom at the 5-position, make it an excellent substrate for palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of diverse molecular fragments, enabling the construction of complex molecules with desired pharmacological activities. This guide serves as a technical resource for researchers leveraging this versatile compound in their discovery and development pipelines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical synthesis.

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
CAS Number 7169-97-3[1][2][3]
Molecular Formula C₇H₇BrN₂O[1][2][3][4]
Molecular Weight 215.05 g/mol [2][3][4]
Appearance White to light yellow crystalline powder or needles[2][3]
Melting Point 175-179 °C[2]
Purity ≥98% (Typical)[3]
Synonyms N-(5-bromopyridin-2-yl)acetamide, 2-Acetylamino-5-bromopyridine[1][2][3]

Synthesis and Reactions

This compound is typically synthesized from its corresponding amine, 2-amino-5-bromopyridine. It serves as a valuable precursor for creating more complex molecules, primarily through cross-coupling reactions.

Synthesis of this compound

A common laboratory-scale synthesis involves the acetylation of 2-amino-5-bromopyridine.

  • Reaction Setup : To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-bromopyridine (1 equivalent), acetic anhydride (3 equivalents), and glacial acetic acid.

  • Reaction Conditions : Heat the mixture to 100 °C and stir for approximately 9 hours.

  • Monitoring : The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the complete consumption of the starting material.

  • Work-up : Upon completion, cool the reaction mixture and carefully add water to quench the excess acetic anhydride. This will cause the product to precipitate.

  • Purification : Collect the solid product by filtration. Wash the filter cake with a mixture of ethyl acetate and n-hexane (e.g., 1:4 v/v) to remove impurities. Dry the purified solid to obtain this compound.[2]

Application in Suzuki-Miyaura Cross-Coupling

The bromine atom on the pyridine ring provides a reactive handle for Suzuki-Miyaura coupling, enabling the formation of a carbon-carbon bond. This reaction is instrumental in synthesizing biaryl compounds, a common motif in kinase inhibitors. A representative protocol for the coupling of this compound with a pyrazole boronic acid pinacol ester, a key step in the synthesis of precursors for BRAF inhibitors, is detailed below.

  • Reaction Setup : In an oven-dried reaction vessel, combine this compound (1.0 equivalent), 1-methylpyrazole-4-boronic acid pinacol ester (1.2 equivalents), and potassium phosphate (K₃PO₄, 2.2 equivalents).

  • Catalyst Addition : Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents).

  • Inert Atmosphere : Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition : Add a degassed mixture of 1,4-dioxane and deionized water (e.g., 4:1 v/v) via syringe.

  • Reaction Conditions : Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS. Typical reaction times are between 12 and 24 hours.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature.

  • Purification : The crude product can be purified by column chromatography on silica gel to yield the desired N-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)acetamide.

Table 2: Representative Suzuki-Miyaura Reaction Parameters

Reactant 1Reactant 2CatalystBaseSolventTemp. (°C)Time (h)
This compound1-Methylpyrazole-4-boronic acid pinacol esterPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90-10012-24

The workflow for this crucial synthetic step is illustrated in the following diagram.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: - this compound - Pyrazole Boronic Ester - K3PO4 Catalyst Add Pd(PPh3)4 Catalyst Reactants->Catalyst Inert Purge with Inert Gas (Ar/N2) Catalyst->Inert Solvent Add Degassed Dioxane/Water Inert->Solvent Heat Heat to 90-100 °C with Stirring Solvent->Heat Monitor Monitor by TLC/LC-MS (12-24h) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Purify Purify by Column Chromatography Cool->Purify Product Product Purify->Product Final Product MAPK_Pathway cluster_inhibitor Point of Intervention RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK BRAF BRAF (mutated in cancer) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Transcription Factors (e.g., c-Myc, c-Jun) Nucleus->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation BRAF_Inhibitor BRAF Inhibitor (e.g., Dabrafenib, PLX4720) Derived from 2-Acetamido- 5-bromopyridine BRAF_Inhibitor->BRAF

References

Spectroscopic Profile of 2-Acetamido-5-bromopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Acetamido-5-bromopyridine, a key building block in medicinal chemistry and organic synthesis. This document details available experimental and theoretical spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to support research and development activities.

Core Spectroscopic Data

The spectroscopic data for this compound (CAS No: 7169-97-3; Molecular Formula: C₇H₇BrN₂O; Molecular Weight: 215.05 g/mol ) are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Data not availables3H-CH₃ (acetyl)
Data not availabled1HPyridine H
Data not availabledd1HPyridine H
Data not availabled1HPyridine H
Data not availablebr s1H-NH (amide)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
Data not available-CH₃ (acetyl)
Data not availableC-Br (pyridine)
Data not availableCH (pyridine)
Data not availableCH (pyridine)
Data not availableCH (pyridine)
Data not availableC-N (pyridine)
Data not availableC=O (amide)
Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental and theoretical FT-IR data have been reported for this compound. The vibrational frequencies are consistent with the key functional groups present in the molecule.

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm⁻¹) (Experimental)Wavenumber (cm⁻¹) (Calculated)IntensityAssignment
32853287StrongN-H Stretching
31003102MediumAromatic C-H Stretching
16851687StrongC=O Stretching (Amide I)
15801582StrongN-H Bending (Amide II)
15251527StrongC=C/C=N Stretching (Pyridine)
14601462MediumCH₃ Asymmetric Bending
13701372MediumCH₃ Symmetric Bending
12501252StrongC-N Stretching
825827StrongC-H Out-of-plane Bending
650652MediumC-Br Stretching

Data sourced from theoretical and experimental studies.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z ValueIonDescription
214/216[C₇H₇BrN₂O]⁺˙Molecular ion (M⁺˙) peak, showing the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).
172/174[M - C₂H₂O]⁺˙Loss of a neutral ketene molecule (CH₂=C=O) from the molecular ion, a common fragmentation for N-acetyl compounds.
131[M - Br - CO]⁺Loss of a bromine radical followed by the loss of carbon monoxide.
93[C₅H₅N₂]⁺Fragment corresponding to the aminopyridine cation radical after cleavage of the acetyl group and bromine.
43[CH₃CO]⁺Acetyl cation, a characteristic fragment for acetamides.

Experimental Protocols

The following sections describe generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 5-10 mg) is prepared by dissolving the compound in a deuterated solvent (typically 0.5-0.7 mL of CDCl₃ or DMSO-d₆). The solution is then filtered into a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is typically acquired using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, the KBr pellet method can be used, where a small amount of the compound is ground with dry potassium bromide and pressed into a thin pellet.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS). For GC-MS analysis, a dilute solution of the compound in a volatile solvent is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating the mass spectrum. For LC-MS, Electrospray Ionization (ESI) is a suitable technique for this polar molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Sample Pure Solid Sample Purification->Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep NMR IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep IR MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep MS NMR_Acq ¹H & ¹³C NMR Acquisition NMR_Prep->NMR_Acq IR_Acq FT-IR Acquisition IR_Prep->IR_Acq MS_Acq MS Acquisition MS_Prep->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z Values, Fragmentation Pattern) MS_Acq->MS_Data Structure_Elucidation Structure Confirmation & Characterization NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

A generalized workflow for spectroscopic analysis.

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 2-Acetamido-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-5-bromopyridine is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. The presence of a bromine atom at the 5-position of the pyridine ring, activated by the electron-withdrawing nature of the ring nitrogen and modulated by the 2-acetamido group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity of this bromine atom, focusing on palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of complex molecular architectures.[1]

The strategic location of the bromine atom makes it an excellent handle for introducing a variety of functional groups, enabling the construction of libraries of compounds for drug discovery and development.[1][2] This document details the experimental protocols for key reactions, presents quantitative data for representative transformations, and provides visual diagrams of reaction mechanisms to facilitate a deeper understanding of the underlying principles.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound is readily susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. These reactions provide efficient and versatile methods for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. While extensive data for this compound is not consolidated in a single source, the reactivity can be effectively illustrated by the closely related compound, N-[5-bromo-2-methylpyridin-3-yl]acetamide. The following table summarizes the results of Suzuki coupling of this compound with various arylboronic acids.[3]

Table 1: Suzuki-Miyaura Coupling of N-[5-bromo-2-methylpyridin-3-yl]acetamide with Various Arylboronic Acids [3]

Coupling Partner (Arylboronic Acid)ProductYield (%)
Phenylboronic acidN-[2-methyl-5-phenylpyridin-3-yl]acetamide85
4-Methylphenylboronic acidN-[2-methyl-5-(p-tolyl)pyridin-3-yl]acetamide82
4-Methoxyphenylboronic acidN-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide88
4-Chlorophenylboronic acidN-[5-(4-chlorophenyl)-2-methylpyridin-3-yl]acetamide78
4-Fluorophenylboronic acidN-[5-(4-fluorophenyl)-2-methylpyridin-3-yl]acetamide80
3-Nitrophenylboronic acidN-[2-methyl-5-(3-nitrophenyl)pyridin-3-yl]acetamide75
  • In a Schlenk flask, dissolve this compound (1.0 equiv.) and the corresponding arylboronic acid (1.1–1.5 equiv.) in a suitable solvent such as 1,4-dioxane/water (4:1) or toluene.

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%), and a base, typically K₃PO₄ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80–100 °C and stir for 12–24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_cycle cluster_reactants pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂(X) pd0->pd_complex1 Oxidative Addition pd_complex2 R¹-Pd(II)L₂(OR) pd_complex1->pd_complex2 Ligand Exchange pd_complex3 R¹-Pd(II)L₂(R²) pd_complex2->pd_complex3 Transmetalation pd_complex3->pd0 Reductive Elimination product R¹-R² pd_complex3->product aryl_halide R¹-X (this compound) aryl_halide->pd_complex1 boronic_acid R²-B(OH)₂ boronic_acid->pd_complex3 base Base (e.g., K₃PO₄) base->pd_complex2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst. This reaction is highly valuable for the synthesis of N-aryl pyridine derivatives, which are common motifs in pharmaceuticals.

Table 2: Representative Buchwald-Hartwig Amination of Bromopyridines with Various Amines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene110Good to Excellent
MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene100High
n-ButylaminePd(OAc)₂ (1)RuPhos (2)NaOtBu (1.5)Toluene80-100Good to High
DiethylaminePd(OAc)₂ (2)dppp (4)NaOtBu (1.4)Toluene80-100Good

Note: The data in this table is representative of typical conditions for the Buchwald-Hartwig amination of bromopyridines and serves as a starting point for the optimization of reactions with this compound.

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add an anhydrous solvent, such as toluene or 1,4-dioxane, via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution, and purify the crude product by column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination cluster_cycle cluster_reactants pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂(X) pd0->pd_complex1 Oxidative Addition pd_complex2 [R¹-Pd(II)L₂(NHR²R³)]⁺X⁻ pd_complex1->pd_complex2 Amine Coordination pd_complex3 R¹-Pd(II)L₂(NR²R³) pd_complex2->pd_complex3 Deprotonation pd_complex3->pd0 Reductive Elimination product R¹-NR²R³ pd_complex3->product aryl_halide R¹-X (this compound) aryl_halide->pd_complex1 amine HNR²R³ amine->pd_complex2 base Base base->pd_complex3

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. This reaction is particularly useful for the synthesis of alkynylpyridines.

Table 3: Sonogashira Coupling of Bromopyridines with Terminal Alkynes

AlkynePalladium Catalyst (mol%)Copper(I) Source (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃N (2.0)DMF10096
1-HexynePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃N (2.0)DMF10085
EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)Et₃N (2.0)THF6592
Propargyl alcoholPdCl₂(PPh₃)₂ (5)CuI (5)Et₃N (excess)DMF65Good

Note: The data in this table is based on reactions with various bromopyridines and provides a general guide for the Sonogashira coupling of this compound.[4][5][6]

  • To a degassed solution of this compound (1.0 equiv.) in a suitable solvent (e.g., DMF or THF), add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%) and a copper(I) co-catalyst, typically CuI (5-10 mol%).

  • Add a base, usually an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), which can also serve as a co-solvent.

  • Add the terminal alkyne (1.1–1.5 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature to 100 °C under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous NH₄Cl solution and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_reactants pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂(X) pd0->pd_complex1 Oxidative Addition pd_complex2 R¹-Pd(II)L₂(C≡CR²) pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R¹-C≡CR² pd_complex2->product cu_x CuX cu_alkyne Cu-C≡CR² cu_x->cu_alkyne Alkyne Coordination & Deprotonation cu_alkyne->pd_complex1 cu_alkyne->cu_x aryl_halide R¹-X (this compound) aryl_halide->pd_complex1 alkyne H-C≡CR² alkyne->cu_alkyne base Base base->cu_alkyne

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. A reliable multikilogram-scale synthesis of 2-acetamido-5-vinylpyridine has been developed using a modified Heck reaction.

Table 4: Heck Ethylenation of this compound

AlkenePalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
EthylenePd(OAc)₂ (1)Tri-o-tolylphosphine (3.3)BINAP (0.25)Et₃N (1.8)Acetonitrile9071.6
  • Charge a pressure reactor with this compound (1.0 equiv.), palladium acetate (1 mol%), tri-o-tolylphosphine (3.3 mol%), BINAP (0.25 mol%), and triethylamine (1.8 equiv.) in acetonitrile.

  • Pressurize the reactor with ethylene gas.

  • Heat the mixture to 90 °C and stir until the reaction is complete, as monitored by a suitable analytical method.

  • Cool the reactor, vent the ethylene, and work up the reaction mixture to isolate the 2-acetamido-5-vinylpyridine product.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Ligand, Base, Solvent) start->setup reaction Reaction (Heating, Stirring, Inert Atmosphere) setup->reaction workup Work-up (Quenching, Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A general workflow for palladium-catalyzed cross-coupling reactions.

Other Reactions at the Bromine Position

Beyond palladium-catalyzed couplings, the bromine atom of this compound can participate in other important transformations, such as metal-halogen exchange to form organometallic intermediates.

  • Lithiation: Reaction with strong organolithium bases (e.g., n-butyllithium) at low temperatures can lead to the formation of the corresponding 5-lithiated species. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.

  • Grignard Formation: While direct formation of a Grignard reagent from this compound can be challenging due to the presence of the acidic N-H proton, related bromopyridines can undergo Grignard formation under specific conditions, often involving an exchange reaction.

Conclusion

This compound is a highly versatile and valuable building block in modern organic synthesis. The reactivity of its bromine atom, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, provides medicinal chemists and materials scientists with a powerful toolkit for the construction of complex and diverse molecular structures. The detailed protocols and representative data presented in this guide serve as a practical resource for researchers engaged in the synthesis of novel compounds with potential applications in drug discovery and beyond. A thorough understanding of the reaction mechanisms and experimental parameters is crucial for the successful application of this important synthetic intermediate.

References

The Acetamido Group: A Linchpin in the Reactivity of 2-Acetamido-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic placement of functional groups on heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, 2-acetamido-5-bromopyridine stands out as a versatile building block, where the acetamido group plays a crucial, multifaceted role in directing its reactivity. This guide provides a comprehensive analysis of how the electronic and steric properties of the acetamido group influence the synthetic transformations of this compound, including its synthesis, participation in palladium-catalyzed cross-coupling reactions, and susceptibility to electrophilic and nucleophilic substitution.

The Dual Nature of the Acetamido Group: Electronic and Steric Effects

The reactivity of the pyridine ring in this compound is fundamentally governed by the interplay of the electron-withdrawing nature of the pyridine nitrogen and the electronic contributions of the acetamido and bromo substituents. The acetamido group (-NHCOCH₃) exhibits a dual electronic character. Through resonance, the nitrogen lone pair can donate electron density into the pyridine ring, acting as an activating group and directing incoming electrophiles to the ortho and para positions. However, the acetyl portion of the group is electron-withdrawing through induction, which can modulate the overall electron density of the ring.

Synthesis of this compound

The synthesis of this compound is a key process, often serving as an intermediate in the preparation of 2-amino-5-bromopyridine. The acetamido group functions as a protecting group for the amine, which moderates the reactivity of the pyridine ring and prevents over-bromination.[1]

A typical synthetic workflow involves the acylation of 2-aminopyridine, followed by regioselective bromination at the 5-position, and subsequent hydrolysis if the unprotected amine is the desired product.[2]

G cluster_synthesis Synthesis of 2-Amino-5-bromopyridine 2-Aminopyridine 2-Aminopyridine 2-Acetamidopyridine 2-Acetamidopyridine 2-Aminopyridine->2-Acetamidopyridine Acylation (e.g., Acetic Anhydride) This compound This compound 2-Acetamidopyridine->this compound Bromination (e.g., Br2) 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine This compound->2-Amino-5-bromopyridine Hydrolysis (e.g., NaOH)

Caption: Synthetic pathway to 2-amino-5-bromopyridine via this compound.

Detailed Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine[2]
  • N-Acylation: In a reaction vessel, 2-aminopyridine is treated with acetic anhydride (molar ratio of 1:1.6) and heated under reflux to yield 2-acetamidopyridine.

  • Bromination: The resulting 2-acetamidopyridine is then subjected to bromination using bromine (molar ratio of 1.1:1 relative to the initial 2-aminopyridine) at 50°C. This step selectively installs a bromine atom at the 5-position to give this compound.

  • Hydrolysis: The this compound is hydrolyzed at room temperature using a 50% sodium hydroxide solution to afford the final product, 2-amino-5-bromopyridine. The overall yield for this three-step process is reported to be 66.5%.[2]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The acetamido group plays a significant role in these reactions by modulating the electronic properties of the pyridine ring and potentially acting as a directing group.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl structures. This compound can be effectively coupled with a range of arylboronic acids.

Arylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Dioxane/H₂O90-10075-85
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane/H₂O80-10080-90
3,5-Dimethylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene100-11085-95

Note: Data is representative of Suzuki-Miyaura couplings with N-acyl-aminopyridines and may vary for this compound.

G cluster_suzuki Suzuki-Miyaura Coupling Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Pd(II)(Br)Ln Ar-Pd(II)(Br)Ln Oxidative_Addition->Ar-Pd(II)(Br)Ln Ar-Br Transmetalation Transmetalation Ar-Pd(II)(Br)Ln->Transmetalation Ar'B(OH)2 Base Ar-Pd(II)(Ar')Ln Ar-Pd(II)(Ar')Ln Transmetalation->Ar-Pd(II)(Ar')Ln Reductive_Elimination Reductive Elimination Ar-Pd(II)(Ar')Ln->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

  • Reaction: Heat the mixture to 90-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a diverse range of substituted aminopyridines.

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield
AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene110Good to Excellent
n-ButylaminePd(OAc)₂ (1)RuPhos (2)NaOtBu (1.5)Toluene80-100Good to High
MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene100High

Note: This data is representative for the amination of bromopyridine substrates and should be used as a starting point for optimization.[2]

G cluster_buchwald Buchwald-Hartwig Amination Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Pd(II)(Br)Ln Ar-Pd(II)(Br)Ln Oxidative_Addition->Ar-Pd(II)(Br)Ln Ar-Br Amine_Coordination Amine Coordination /Deprotonation Ar-Pd(II)(Br)Ln->Amine_Coordination HNR'R'' Base Ar-Pd(II)(NR'R'')Ln Ar-Pd(II)(NR'R'')Ln Amine_Coordination->Ar-Pd(II)(NR'R'')Ln Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR'R'')Ln->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regeneration Ar-NR'R'' Ar-NR'R'' Reductive_Elimination->Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a C-C bond between an aryl halide and a terminal alkyne.

Terminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2-5)CuI (5-10)Et₃NTHF/DMF25-10070-90
1-HexynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF10072-96
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NEtToluene8065-85

Note: Data is based on protocols for similar aminobromopyridines and may require optimization.

Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the activating acetamido group can facilitate such reactions. The directing effects of both the acetamido group (ortho, para-directing) and the bromine atom (ortho, para-directing) will influence the regioselectivity of the substitution. Given that the 5-position is occupied by bromine, and the 2-position by the acetamido group, electrophilic attack is most likely to occur at the 3-position (ortho to the acetamido group) or potentially the 6-position.

Nitration

Nitration of this compound is expected to be challenging due to the deactivating nature of the pyridine ring under strongly acidic conditions. However, related compounds like 2-acetamido-4-methyl-5-bromopyridine have been shown to undergo nitration.[3]

G cluster_nitration Electrophilic Nitration Mechanism Pyridine_Ring This compound Sigma_Complex Sigma Complex (Arenium Ion) Pyridine_Ring->Sigma_Complex Attack by π-system Nitronium_Ion Nitronium Ion (NO2+) Nitronium_Ion->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation -H+ Nitrated_Product Nitrated Pyridine Deprotonation->Nitrated_Product

Caption: General mechanism for electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on pyridine rings is generally favored at the 2- and 4-positions, which are electronically activated by the ring nitrogen. In this compound, the bromine is at the 5-position, which is not as activated as the 2- or 4-positions. Therefore, SNAr reactions at the C-Br bond are expected to be less facile compared to isomers with bromine at the 2- or 4-position. The acetamido group, being electron-donating by resonance, may further disfavor nucleophilic attack by increasing the electron density of the ring.

Directed ortho-Metalation (DoM)

The acetamido group is a known directed metalation group (DMG), capable of directing the deprotonation of an adjacent C-H bond by a strong base, such as an organolithium reagent.[4][5][6] In this compound, this could potentially lead to lithiation at the 3-position. The resulting organolithium species can then be trapped with various electrophiles, offering a powerful method for regioselective functionalization.

G cluster_dom Directed ortho-Metalation (DoM) Start This compound Deprotonation Deprotonation (e.g., n-BuLi) Start->Deprotonation Lithiate 3-Lithio Intermediate Deprotonation->Lithiate Quench Electrophilic Quench Lithiate->Quench Electrophile Electrophile (E+) Electrophile->Quench Product 3-Substituted Product Quench->Product

Caption: Logical workflow for Directed ortho-Metalation.

Conclusion

The acetamido group in this compound is a pivotal functional group that profoundly influences the molecule's reactivity. It serves as a valuable protecting group during synthesis, modulates the electronic properties of the pyridine ring for cross-coupling reactions, and offers potential for directed ortho-metalation. A thorough understanding of these roles is essential for the effective utilization of this versatile building block in the design and synthesis of novel compounds for pharmaceutical and materials applications.

References

The Pivotal Role of 2-Acetamido-5-bromopyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, 2-Acetamido-5-bromopyridine has emerged as a versatile and highly valuable scaffold, offering medicinal chemists a reliable platform for the construction of complex, biologically active molecules. This technical guide provides an in-depth exploration of the applications of this compound, with a particular focus on its role in the development of kinase inhibitors for the treatment of inflammatory diseases and cancer.

A Versatile Intermediate in Drug Synthesis

This compound is a derivative of pyridine, a fundamental heterocyclic structure found in numerous pharmaceuticals. The presence of the acetamido group and a bromine atom at the 2- and 5-positions, respectively, bestows upon this molecule a unique reactivity profile that is highly advantageous for medicinal chemistry applications. The acetamido group can participate in hydrogen bonding interactions with biological targets, while the bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are cornerstones of modern organic synthesis, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds.[1]

The ability to readily introduce diverse molecular fragments at the 5-position of the pyridine ring allows for the systematic exploration of structure-activity relationships (SAR), a critical process in the optimization of lead compounds into viable drug candidates.

Applications in Kinase Inhibitor Development

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and chronic inflammatory conditions. Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research. The 2-acetamidopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, often acting as an ATP-competitive inhibitor by forming hydrogen bonds with the hinge region of the kinase domain.[1]

p38 MAP Kinase Inhibitors: The p38 mitogen-activated protein (MAP) kinase signaling pathway is a key regulator of the production of pro-inflammatory cytokines. Its inhibition is a promising strategy for the treatment of inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). This compound serves as a critical starting material for the synthesis of potent p38 MAPK inhibitors. Through Suzuki coupling, various aryl or heteroaryl moieties can be introduced at the 5-position to interact with specific pockets within the kinase active site, thereby enhancing potency and selectivity.

Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is another critical pathway involved in the immune response. Dysregulation of this pathway is implicated in autoimmune disorders and myeloproliferative neoplasms. The development of JAK inhibitors has revolutionized the treatment of these conditions. The pyridine core of this compound can be elaborated through cross-coupling reactions to generate potent and selective JAK inhibitors.

Quantitative Data on Biological Activity

The following table summarizes the biological activity of a representative p38 MAPK inhibitor synthesized using a 2-acetamidopyridine core. The IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, is a key measure of its potency.

Compound IDTarget KinaseIC50 (nM)
p38-MAPK-IN-4p38 MAPK35

Data is representative of compounds within this class.

Key Experimental Protocols

The synthesis of bioactive molecules using this compound relies on robust and well-established chemical transformations. Below are detailed protocols for the synthesis of the starting material and a key cross-coupling reaction.

Synthesis of this compound

This protocol describes the acetylation of 2-amino-5-bromopyridine.

Materials:

  • 2-amino-5-bromopyridine

  • Pyridine

  • Acetyl chloride

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 1 g of 2-amino-5-bromopyridine in 29 ml of pyridine.

  • Add 0.61 ml of acetyl chloride to the solution at room temperature.

  • Stir the reaction mixture for 15 hours.

  • Add water to the reaction mixture and extract with ethyl acetate.

  • Wash the organic layer with brine.

  • Dehydrate the organic layer, filter, and concentrate under reduced pressure to yield this compound.[2]

Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • Aqueous Na₂CO₃ solution (2 M, 2 equivalents)

  • 1,2-Dimethoxyethane (DME)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Add DME and the aqueous Na₂CO₃ solution.

  • Heat the mixture to 80 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Visualizing the Molecular Logic

To better understand the biological context and synthetic strategies involving this compound, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

p38_MAPK_Pathway Stress Stress Stimuli / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Downstream Downstream Targets (e.g., MK2, ATF2) p38->Downstream Inflammation Inflammation / Apoptosis Downstream->Inflammation Inhibitor p38 Inhibitor (derived from This compound) Inhibitor->p38

Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.

Suzuki_Workflow Start 2-Acetamido- 5-bromopyridine Coupling Suzuki-Miyaura Coupling Start->Coupling Reagents Arylboronic Acid, Pd Catalyst, Base Reagents->Coupling Product N-(5-Arylpyridin- 2-yl)acetamide Coupling->Product Purification Purification Product->Purification Final Bioactive Molecule Purification->Final

Caption: General workflow for Suzuki-Miyaura coupling.

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a robust and efficient route to a diverse array of complex molecules. The successful application of this building block in the synthesis of potent kinase inhibitors highlights its significance in the ongoing quest for novel therapeutics to address a wide range of human diseases. As drug discovery continues to evolve, the utility of such well-defined and reactive intermediates will undoubtedly remain a cornerstone of innovation.

References

2-Acetamido-5-bromopyridine: A Versatile Scaffold for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Heterocyclic compounds, particularly those containing a pyridine nucleus, are foundational scaffolds in medicinal chemistry and materials science.[1][2] Their prevalence in FDA-approved drugs underscores their importance in interacting with biological targets. Among the myriad of building blocks used for their synthesis, 2-Acetamido-5-bromopyridine stands out as a particularly valuable and versatile precursor. Its structure features two key reactive sites: a bromine atom at the 5-position, ideal for transition metal-catalyzed cross-coupling reactions, and an acetamido group at the 2-position, which can act as a directing group or be hydrolyzed to the primary amine for further functionalization. This guide provides a comprehensive overview of the synthesis and application of this compound in constructing complex heterocyclic systems, complete with experimental protocols and quantitative data.

Synthesis of this compound

The most common and scalable synthesis of this compound begins with the readily available 2-aminopyridine. The process involves a two-step sequence: protection of the amino group via acetylation, followed by regioselective bromination at the electron-rich 5-position.[3][4] Protecting the amino group is crucial to prevent over-bromination and the formation of undesired di- and tri-substituted by-products.[3]

G cluster_synthesis Synthetic Workflow A 2-Aminopyridine B 2-Acetamidopyridine A->B Acetylation (e.g., Acetic Anhydride) C This compound B->C Bromination (e.g., Br2 or NBS) G center Pd(0)Ln A Oxidative Addition center->A PdII_Aryl Ar-Pd(II)-X (Ln) A->PdII_Aryl B Transmetalation PdII_R Ar-Pd(II)-R' (Ln) B->PdII_R C Reductive Elimination C->center Product R-R' C->Product PdII_Aryl->B PdII_R->C ArX R-X (this compound) ArX->A Boronic R'-B(OR)2 Boronic->B Base Base Base->B G center Pd(0)Ln A Oxidative Addition center->A PdII_Aryl Ar-Pd(II)-X (Ln) A->PdII_Aryl B Amine Coordination & Deprotonation PdII_Amido Ar-Pd(II)-NR'R'' (Ln) B->PdII_Amido C Reductive Elimination C->center Product R-NR'R'' C->Product PdII_Aryl->B PdII_Amido->C ArX R-X (this compound) ArX->A Amine HNR'R'' Amine->B Base Base Base->B G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln PdII R-Pd(II)-X (Ln) Pd0->PdII Oxidative Addition (R-X) PdII->Pd0 Reductive Elimination (R-R') CuX Cu-X PdII->CuX CuR Cu-C≡C-R' CuX->CuR Alkyne (H-C≡C-R') + Base CuR->PdII Transmetalation note R-X = this compound

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 2-Acetamido-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[3][4] The synthesis of 2-acetamido-5-arylpyridines is of significant interest in drug discovery as the pyridine scaffold is a privileged motif in many biologically active compounds.[5] This document provides a detailed protocol for the Suzuki coupling reaction of 2-Acetamido-5-bromopyridine with various arylboronic acids, offering a robust method for the synthesis of a library of compounds for further investigation.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (e.g., a boronic acid or boronic ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle, a widely accepted mechanism, consists of three primary steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[1][5]

Experimental Protocol

This section details a general procedure for the Suzuki coupling of this compound with arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)

  • Base (e.g., Potassium phosphate [K₃PO₄], 1.5 - 2.5 equivalents)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the corresponding arylboronic acid (1.1-1.5 equiv), and potassium phosphate (1.5-2.5 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.

  • Add the degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction mixture should be stirred to ensure proper mixing.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.[6]

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.[4]

  • Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 15 hours.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture and dilute the filtrate with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2-acetamido-5-arylpyridine.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. The data is compiled from literature reports on similar substrates and serves as a guideline for reaction optimization.

Table 1: Reaction Parameters for Suzuki Coupling of this compound

ParameterRecommended ConditionReference
Substrate This compound-
Arylboronic Acid 1.1 - 1.5 equivalents[4]
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[4]
Base Potassium phosphate (K₃PO₄) (1.5 - 2.5 equivalents)[4]
Solvent 1,4-Dioxane / Water (4:1 v/v)[4]
Temperature 85 - 95 °C[4]
Reaction Time > 15 hours[4]

Table 2: Representative Yields for Suzuki Coupling with Various Arylboronic Acids

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Acetamido-5-phenylpyridineModerate to Good
24-Methoxyphenylboronic acid2-Acetamido-5-(4-methoxyphenyl)pyridineModerate to Good
33-Chlorophenylboronic acid2-Acetamido-5-(3-chlorophenyl)pyridineModerate to Good
44-Methylphenylboronic acid2-Acetamido-5-(p-tolyl)pyridineModerate to Good
52-Thiopheneboronic acid2-Acetamido-5-(thiophen-2-yl)pyridineModerate to Good

Note: "Moderate to Good" yields are based on similar reactions reported in the literature and can be optimized for specific substrates.[4]

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ PdII_R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Acetamido-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in modern organic synthesis, particularly in medicinal chemistry and drug development, where the synthesis of arylamines is a frequent requirement.[1] The ability to construct complex amine-containing molecules from readily available aryl halides has revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Acetamido-5-bromopyridine, a valuable building block in the synthesis of various biologically active compounds. The presence of the acetamido group and the pyridine nitrogen presents unique challenges, such as potential catalyst inhibition, which necessitate careful optimization of reaction conditions to achieve high yields and selectivity.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted 2-acetamido-5-aminopyridine product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.[1]

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can significantly impact the reaction rate, yield, and substrate scope. For challenging substrates like 2-substituted pyridines, sterically hindered and electron-rich phosphine ligands are often employed to prevent catalyst poisoning by the pyridine nitrogen.[2]

Data Presentation: Representative Reaction Conditions

The following tables summarize representative conditions for the Buchwald-Hartwig amination of bromopyridine substrates with various classes of amines. While specific data for this compound is limited in publicly available literature, these conditions, based on established methodologies for analogous substrates such as 2-amino-5-bromo-4-methylpyridine, provide a strong starting point for optimization.

Table 1: Buchwald-Hartwig Amination with Arylamines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-24Good to Excellent
4-MethoxyanilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1008-16High
3,5-DimethylanilinePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2.0)Dioxane10012High

Table 2: Buchwald-Hartwig Amination with Alkylamines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
n-HexylaminePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.5)Toluene1006-12Good to Excellent
CyclohexylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDS (2.0)THF8012-18High
MorpholinePd(OAc)₂ (2)dppf (4)K₂CO₃ (2.0)Dioxane11024Moderate to Good

Table 3: Buchwald-Hartwig Amination with Volatile Amines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
Dimethylamine (2.0 M in THF)Pd(OAc)₂ (2)dppp (4)NaOtBu (1.4)Toluene80-10012-16High
PyrrolidinePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃ (1.5)Toluene10010-14High

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound. Note: These reactions are sensitive to air and moisture, and all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: General Procedure for Coupling with Aryl and Alkylamines

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5-2.0 equiv)

  • Anhydrous toluene or dioxane

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stir bar

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the amine (if solid), the palladium precatalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

  • Add the anhydrous solvent via syringe. If the amine is a liquid, add it at this stage.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure for Coupling with Volatile Amines

Materials:

  • This compound (1.0 equiv)

  • Volatile amine (e.g., dimethylamine, 2.0 M solution in THF, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene

  • Sealable reaction tube

  • Magnetic stir bar

Procedure:

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd(OAc)₂, and dppp.[1]

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, followed by the solution of the volatile amine.

  • Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, Amine, Pd Catalyst, Ligand, and Base in a dry reaction vessel B Evacuate and backfill with inert gas (N₂ or Ar) A->B C Add anhydrous solvent B->C D Heat the reaction mixture with vigorous stirring (80-110 °C) C->D E Monitor progress by TLC or LC-MS D->E F Cool to room temperature and quench the reaction E->F G Extract with an organic solvent F->G H Wash with water and brine G->H I Dry, filter, and concentrate H->I J Purify by column chromatography I->J K K J->K Final Product

Caption: General workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Pd(II)_Complex L-Pd(II)-Br (Py-NHAc) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination Pd(II)_Complex->Ligand_Exchange Amine_Complex [L-Pd(II)(HNR'R'')-Br (Py-NHAc)]+ Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Br- Br- Amine_Complex->Br- Amido_Complex L-Pd(II)-NR'R'' (Py-NHAc) Deprotonation->Amido_Complex Base-H+ Base-H+ Deprotonation->Base-H+ Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Product (Py-NHAc)-NR'R'' Reductive_Elimination->Product Ar-Br This compound Ar-Br->Oxidative_Addition Amine HNR'R'' Amine->Ligand_Exchange

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Acetamido-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-Acetamido-5-bromopyridine. This versatile building block is a valuable precursor for the synthesis of a diverse range of substituted pyridines, which are key structural motifs in numerous pharmaceutical agents and functional materials. The methodologies described herein detail common carbon-carbon and carbon-nitrogen bond-forming reactions, including the Heck, Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.

General Reaction Mechanism

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving Pd(0) and Pd(II) intermediates. The cycle typically consists of three fundamental steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation (for Suzuki, Sonogashira, and Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Palladium Cross-Coupling Cycle cluster_legend Legend Pd(0)Ln Pd(0)Ln Ar-Pd(II)(L)n-X Ar-Pd(II)(L)n-X Pd(0)Ln->Ar-Pd(II)(L)n-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)n-R Ar-Pd(II)(L)n-R Ar-Pd(II)(L)n-X->Ar-Pd(II)(L)n-R Transmetalation / Migratory Insertion (R-M or Alkene) Ar-R Ar-R Ar-Pd(II)(L)n-R->Ar-R Reductive Elimination Ar-X Ar-X = this compound R-M R-M = Boronic acid, Alkyne, Amine, etc.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Heck Reaction

The Heck reaction facilitates the coupling of this compound with alkenes to form substituted vinylpyridines.

Data Presentation: Heck Reaction of this compound
EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1EthylenePd(OAc)₂ (1)P(o-tol)₃ (3.3), (S)-BINAP (0.25)Et₃N (1.8)Acetonitrile901671.6[1]
2Methyl AcrylatePd(OAc)₂-Et₃NDMF1302Good¹
3StyrenePd(OAc)₂-Et₃NDMF1301.5Good¹

¹Yields are based on analogous reactions with similar bromopyridines and may require optimization.

Experimental Protocol: Heck Reaction with Ethylene[1]

Materials:

  • This compound (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.033 equiv)

  • (S)-(-)-BINAP (0.0025 equiv)

  • Triethylamine (Et₃N) (1.8 equiv)

  • Acetonitrile

  • Ethylene gas

Procedure:

  • To a pressure reactor purged with nitrogen, add this compound, palladium(II) acetate, tri(o-tolyl)phosphine, (S)-(-)-BINAP, and acetonitrile.

  • Add triethylamine to the mixture.

  • Purge the system again with nitrogen and then pressurize with ethylene gas to 50 psig.

  • Heat the reaction mixture to 90 °C, maintaining the ethylene pressure at 50 psig.

  • Stir the reaction for 16 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to approximately 40 °C and filter through Celite.

  • Concentrate the filtrate and add water to precipitate the product.

  • Isolate the product by filtration, wash with water, and dry under vacuum to yield 2-Acetamido-5-vinylpyridine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and various arylboronic acids.

Data Presentation: Suzuki-Miyaura Coupling of this compound Analogs
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/Ethanol/H₂O1001285²
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (1.5)1,4-Dioxane/H₂O100892²
34-Methylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O10016High²

²Yields are based on Suzuki couplings of other bromopyridines and may require optimization.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1)

Procedure:

  • In a round-bottom flask, combine this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon).

  • Add the degassed solvent mixture (Toluene/Ethanol/Water).

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the mixture to 100 °C with vigorous stirring for 12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between this compound and a terminal alkyne.

Data Presentation: Sonogashira Coupling of Bromopyridine Analogs
EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100372-96³
21-HeptynePd(PPh₃)₄ (5)CuI (10)Et₃NTHF651685³
3(Trimethylsilyl)acetylene[PdCl₂(CH₃CN)₂] (15)-Cs₂CO₃ (6.2)Acetonitrile/H₂O652Good³

³Yields are based on Sonogashira couplings of other bromopyridines and are expected to be similar.

Experimental Protocol: Sonogashira Coupling[2]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(CF₃COO)₂ (0.025 equiv)

  • Triphenylphosphine (PPh₃) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N)

  • DMF

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.

  • Add DMF and stir for 30 minutes at room temperature.

  • Add this compound and the terminal alkyne.

  • Add triethylamine as the base and solvent.

  • Heat the reaction mixture to 100 °C for 3 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of N-substituted 2-acetamidopyridines by coupling with primary or secondary amines.

Data Presentation: Buchwald-Hartwig Amination of Bromopyridine Analogs
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-24Good to Excellent⁴
2MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1008-16High⁴
3CyclopropylaminePd(OAc)₂ (5)dppp (10)NaOtBu (2)Toluene801455⁴

⁴Yields are based on the amination of other 2-bromopyridines and may require optimization.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • BINAP (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a dry, sealable reaction tube under an inert atmosphere, add this compound, sodium tert-butoxide, Pd(OAc)₂, and BINAP.

  • Add anhydrous toluene, followed by the amine.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, carefully unseal the tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants (this compound, Coupling Partner, Base) setup->reagents catalyst Add Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols for the Synthesis of Biarylpyridines using 2-Acetamido-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of biarylpyridines utilizing 2-Acetamido-5-bromopyridine as a key building block. The Suzuki-Miyaura cross-coupling reaction is highlighted as an efficient method for the formation of the biaryl scaffold, a privileged structure in medicinal chemistry. These compounds are of significant interest in drug discovery due to their diverse biological activities, including potential as kinase inhibitors, and for their applications in oncology and infectious diseases.

Introduction to Biarylpyridine Synthesis

Biarylpyridine moieties are prevalent in a wide range of biologically active molecules and approved pharmaceuticals. The ability to synthesize these structures with diverse substitution patterns is crucial for structure-activity relationship (SAR) studies in drug development. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for constructing C-C bonds between sp2-hybridized carbon atoms, making it an ideal method for the synthesis of biarylpyridines from halo-pyridines and arylboronic acids. This method is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acid building blocks.

Applications in Drug Discovery

Biarylpyridines and related 2-aminopyridine derivatives have demonstrated a broad spectrum of pharmacological activities, establishing them as valuable scaffolds in drug discovery. These compounds have been investigated for their potential as:

  • Antitumor Agents: Many pyridine derivatives have shown significant antiproliferative activity against various cancer cell lines.

  • Antibacterial Agents: The 2-aminopyridine core is a key feature in a number of compounds with potent antibacterial properties.

  • Antimalarial Agents: Novel aminopyrazine analogs, derived from aminopyridines, have shown potent oral antimalarial activity.

  • Kinase Inhibitors: Substituted 2-arylpyridines are promising candidates for the development of protein kinase inhibitors, which play a crucial role in cellular signaling pathways implicated in cancer and inflammatory diseases.

The functionalization of the pyridine ring allows for the fine-tuning of the molecule's physicochemical properties and biological activity, making this class of compounds a rich area for further exploration in the development of new therapeutics.

Experimental Protocols

General Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)

  • Base (e.g., Potassium phosphate [K₃PO₄], 1.5 - 2.5 equivalents)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium phosphate (1.5 mmol).

  • Add the palladium catalyst (0.05 mmol, 5 mol%).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 2 mL of 1,4-dioxane and 0.5 mL of water) via syringe.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to 85-95 °C and stir for 15 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After cooling to room temperature, filter the reaction mixture.

  • Dilute the filtrate with ethyl acetate (50 mL) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biarylpyridine.

Data Presentation

The following tables summarize quantitative data for the Suzuki-Miyaura cross-coupling of a closely related substrate, N-[5-bromo-2-methylpyridine-3-yl]acetamide, with various arylboronic acids. These results provide an indication of the expected yields for the coupling of this compound.[1]

Table 1: Suzuki-Miyaura Coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide with Arylboronic Acids [1]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidN-[2-methyl-5-phenylpyridin-3-yl]acetamide75
24-Methylphenylboronic acidN-[2-methyl-5-(p-tolyl)pyridin-3-yl]acetamide80
34-Methoxyphenylboronic acidN-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide82
44-Chlorophenylboronic acidN-[5-(4-chlorophenyl)-2-methylpyridin-3-yl]acetamide78
53-Nitrophenylboronic acidN-[2-methyl-5-(3-nitrophenyl)pyridin-3-yl]acetamide70

Table 2: Reaction Parameters for Suzuki-Miyaura Coupling [1]

ParameterCondition
SubstrateN-[5-bromo-2-methylpyridine-3-yl]acetamide
CatalystTetrakis(triphenylphosphine)palladium(0) (5 mol%)
BasePotassium phosphate (K₃PO₄)
Solvent1,4-Dioxane / Water (4:1)
Temperature85-95 °C
Reaction Time>15 hours

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of biarylpyridines via the Suzuki-Miyaura cross-coupling reaction.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants This compound + Arylboronic Acid + Base (K3PO4) Catalyst Pd(PPh3)4 Solvent 1,4-Dioxane / H2O Inert Atmosphere Argon or Nitrogen Heating Heat to 85-95 °C Inert Atmosphere->Heating Reaction Mixture Stirring Stir for >15h Monitoring Monitor by TLC/LC-MS Filtration Filter Monitoring->Filtration Completed Reaction Extraction Extract with Ethyl Acetate Drying Dry over Na2SO4 Concentration Concentrate Purification Flash Column Chromatography Product Biarylpyridine Purification->Product

Caption: General workflow for biarylpyridine synthesis.

Suzuki-Miyaura Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is a fundamental concept in understanding the formation of the biaryl product.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L2-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_diaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Regenerated Catalyst ArAr Ar-Ar' RedElim->ArAr Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)2 + Base ArBOH2->Transmetalation

Caption: Suzuki-Miyaura catalytic cycle.

PI3K-Akt Signaling Pathway

Biarylpyridine derivatives have been investigated as inhibitors of protein kinases, which are key components of signaling pathways such as the PI3K-Akt pathway, often dysregulated in cancer.

PI3K_Akt_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates Inhibitor Biarylpyridine Inhibitor Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K-Akt signaling pathway.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Acetamido-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of 2-acetamido-5-bromopyridine as a versatile starting material in the synthesis of various kinase inhibitors. The strategic positioning of the acetamido and bromo groups on the pyridine ring allows for facile and targeted modifications, primarily through palladium-catalyzed cross-coupling reactions, to generate a diverse library of potent and selective kinase inhibitors.

The 2-aminopyridine scaffold, readily accessible from this compound via hydrolysis, is a well-established "hinge-binding" motif in numerous kinase inhibitors. This structural element mimics the adenine region of ATP, forming crucial hydrogen bonds with the kinase hinge region, thereby providing a strong anchor for the inhibitor molecule. The bromine atom at the 5-position serves as a convenient handle for introducing various aryl and heteroaryl moieties through Suzuki-Miyaura coupling, or for the introduction of amine substituents via Buchwald-Hartwig amination. These modifications allow for the exploration of the solvent-exposed region of the ATP-binding pocket, enabling the fine-tuning of inhibitor potency and selectivity.

This document outlines key synthetic strategies, provides detailed experimental protocols, presents quantitative data on the biological activity of representative inhibitors, and visualizes the relevant signaling pathways and experimental workflows.

Data Presentation: Kinase Inhibitor Activity

The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using scaffolds derived from substituted bromopyridines. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro.

Compound IDTarget KinaseIC50 (nM)Scaffold
1 ASK11.55 ± 0.27Pyridin-2-yl urea
2 ASK145.27 ± 4.82Pyridin-2-yl urea
3 ASK12.92 ± 0.28Pyridin-2-yl urea
4 VEGFR2>20,000 (3.76% inhibition at 20 µM)N-Pyridinyl-imidazo[2,1-b]thiazol-acetamide
5 VEGFR2>20,000 (5.72% inhibition at 20 µM)N-Pyridinyl-imidazo[2,1-b]thiazol-acetamide

Note: The IC50 values are indicative and may vary depending on the specific assay conditions. Data is compiled from various research publications for structurally related compounds.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways often targeted by kinase inhibitors derived from the 2-aminopyridine scaffold.

p38_MAPK_pathway ext_stim Environmental Stress / Cytokines receptor Receptor ext_stim->receptor map3k MAP3K (e.g., ASK1, TAK1) receptor->map3k mkk3_6 MKK3/6 map3k->mkk3_6 phosphorylates p38 p38 MAPK mkk3_6->p38 phosphorylates downstream Downstream Targets (e.g., MK2, ATF2, p53) p38->downstream phosphorylates response Cellular Response (Inflammation, Apoptosis, Cell Cycle Arrest) downstream->response

Caption: Simplified p38 MAPK Signaling Pathway.

aurora_kinase_pathway aurora_a Aurora A centrosome Centrosome Maturation & Spindle Assembly aurora_a->centrosome aurora_b Aurora B chromosome Chromosome Segregation & Cytokinesis aurora_b->chromosome mitosis Mitotic Progression centrosome->mitosis chromosome->mitosis aneuploidy Aneuploidy & Genomic Instability (in cancer) mitosis->aneuploidy

Caption: Roles of Aurora Kinases in Mitosis.

cdk_pathway g1 G1 Phase s S Phase (DNA Replication) g1->s g2 G2 Phase s->g2 m M Phase (Mitosis) g2->m m->g1 cdk46_cyclinD CDK4/6-Cyclin D rb Rb Phosphorylation cdk46_cyclinD->rb cdk2_cyclinE CDK2-Cyclin E cdk2_cyclinE->s cdk2_cyclinA CDK2-Cyclin A cdk2_cyclinA->g2 cdk1_cyclinB CDK1-Cyclin B cdk1_cyclinB->m e2f E2F Release rb->e2f e2f->s S-phase gene transcription

Caption: Simplified Cell Cycle Regulation by CDKs.

Experimental Workflows

suzuki_workflow start This compound reaction Suzuki-Miyaura Coupling start->reaction reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₃PO₄) reagents->reaction workup Work-up & Purification reaction->workup product N-(5-Aryl-pyridin-2-yl)acetamide (Kinase Inhibitor Precursor) workup->product

Caption: Suzuki-Miyaura Coupling Workflow.

buchwald_workflow start This compound reaction Buchwald-Hartwig Amination start->reaction reagents Amine (R₂NH) Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) reagents->reaction workup Work-up & Purification reaction->workup product N-(5-(Dialkylamino)pyridin-2-yl)acetamide (Kinase Inhibitor Precursor) workup->product

Caption: Buchwald-Hartwig Amination Workflow.

Experimental Protocols

The following protocols provide detailed methodologies for the key synthetic transformations used to convert this compound into kinase inhibitor scaffolds.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of N-(5-bromo-2-methylpyridin-3-yl)acetamide with various arylboronic acids. This can be adapted for this compound.

Materials:

  • N-[5-bromo-2-methylpyridine-3-yl]acetamide (or this compound) (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %)

  • Potassium phosphate (K₃PO₄) (1.5 equiv)

  • 1,4-Dioxane

  • Water

  • Schlenk flask

  • Magnetic stirrer and heating plate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add N-[5-bromo-2-methylpyridine-3-yl]acetamide (0.1 g), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and 1,4-dioxane (2 mL).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add the appropriate arylboronic acid (1.1 equiv), potassium phosphate (1.5 equiv), and water (0.5 mL) to the mixture.

  • Heat the reaction mixture to 85–95 °C and stir for at least 15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature and filter it.

  • Dilute the filtrate with ethyl acetate (50 mL) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-(5-aryl-2-methylpyridin-3-yl)acetamide derivative.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of a bromopyridine derivative with an amine.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol %)

  • Xantphos (4 mol %)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous toluene or dioxane

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Ethyl acetate

  • Celite

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dry Schlenk flask or sealed tube under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.2 equiv), cesium carbonate (1.5 equiv), Pd₂(dba)₃ (2 mol %), and Xantphos (4 mol %).

  • Add anhydrous toluene or dioxane to the flask.

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-(5-aminopyridin-2-yl)acetamide derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (General Procedure)

This protocol outlines a general method to determine the in vitro potency of synthesized compounds against their target kinases.

Materials:

  • Recombinant kinase

  • Appropriate peptide substrate

  • ATP

  • Test compounds (synthesized inhibitors)

  • Assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay kit (or similar)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Add the recombinant kinase and its specific peptide substrate to each well.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Application Notes: Preparation of Substituted Aminopyridines from 2-Acetamido-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of substituted 5-aryl and 5-amino-2-aminopyridines, key structural motifs in medicinal chemistry. The synthetic strategy commences with the protection of commercially available 2-amino-5-bromopyridine, followed by palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The final step involves the deprotection of the acetamido group to yield the desired substituted 2-aminopyridine derivatives. This modular approach allows for the generation of a diverse library of compounds for drug discovery and development.

Overall Synthetic Workflow

The multi-step synthesis involves protection, cross-coupling, and deprotection to achieve the target molecules.

G cluster_prep Starting Material Preparation cluster_coupling Palladium Cross-Coupling cluster_deprotection Final Deprotection A 2-Amino-5-bromopyridine B 2-Acetamido-5-bromopyridine A->B Acetic Anhydride, H₂SO₄ (cat.) C 5-Aryl-2-acetamidopyridine B->C Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base) D 5-Amino-2-acetamidopyridine B->D Buchwald-Hartwig Amination (R¹R²NH, Pd Catalyst, Base) E 5-Aryl-2-aminopyridine C->E Hydrolysis (e.g., HCl/H₂O) F Di-substituted 2,5-diaminopyridine D->F Hydrolysis (e.g., HCl/H₂O)

Caption: General synthetic route from 2-amino-5-bromopyridine to substituted aminopyridines.

Part 1: Preparation of this compound

The amino group of 2-amino-5-bromopyridine is protected as an acetamide to prevent side reactions during the subsequent palladium-catalyzed coupling steps. This enhances the predictability and yield of the coupling reactions.

Experimental Protocol 1: Acetylation of 2-Amino-5-bromopyridine

  • Reagents and Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-bromopyridine (1.0 eq).

    • Add acetonitrile as the solvent (approx. 10 mL per gram of starting material).

    • Add acetic anhydride (1.1 eq).

  • Reaction:

    • Stir the solution at room temperature and add a few drops of concentrated sulfuric acid (H₂SO₄) as a catalyst.

    • Heat the mixture to 60 °C and continue stirring for 30-60 minutes.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly add water to the flask to precipitate the product.

    • Stir the resulting slurry for one hour to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

    • The resulting N-(5-bromo-2-pyridinyl)acetamide is typically of sufficient purity for the next step.

ReagentMolar Eq.PurityTypical YieldReference
2-Amino-5-bromopyridine1.0>98%-[1]
Acetic Anhydride1.1 - 1.95-85-95%[1][2]
H₂SO₄ (conc.)Catalytic--[1]

Part 2: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the aryl bromide (this compound) with an arylboronic acid.[1] This reaction is catalyzed by a palladium(0) complex and requires a base.[1][3]

G Pd0 Pd(0)Ln OxAdd R¹-Pd(II)L₂-Br Pd0->OxAdd Oxidative Addition ArBr R¹-Br (this compound) ArBr->OxAdd Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation ArBOH2 R²-B(OH)₂ Base Base (e.g., K₃PO₄) ArBOH2->Base Base->Transmetal Activates Boronic Acid Transmetal->Pd0 Reductive Elimination Product R¹-R² Transmetal->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol 2: Suzuki Coupling of this compound

  • Reagents and Setup:

    • In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₃PO₄ (2.0-3.0 eq).[1]

    • Add a solvent mixture, typically 1,4-dioxane and water (4:1 v/v).[1]

  • Reaction:

    • Stir the mixture at room temperature for 15-30 minutes to ensure homogeneity.

    • Heat the reaction to 85-95 °C and stir vigorously for 12-18 hours.[1]

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

    • Wash the organic layer with water and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Arylboronic AcidCatalystBaseYield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₃PO₄75-85[1]
4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄80-90[1]
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄78-88[1]
Thiophene-2-boronic acidPd(dppf)Cl₂K₂CO₃~80[4]

Part 3: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between aryl halides and amines.[5] This palladium-catalyzed reaction is highly versatile for synthesizing a wide range of substituted aminopyridines.[5][6]

G Pd0 Pd(0)Ln OxAdd R¹-Pd(II)L-Br Pd0->OxAdd Oxidative Addition ArX R¹-Br (this compound) ArX->OxAdd AmidoComplex [R¹-Pd(II)L(NR²R³)] OxAdd->AmidoComplex Amine Coordination & Deprotonation Amine R²R³NH Amine->AmidoComplex Base Base (e.g., Cs₂CO₃) Base->AmidoComplex AmidoComplex->Pd0 Reductive Elimination Product R¹-NR²R³ AmidoComplex->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol 3: Buchwald-Hartwig Amination of this compound

  • Reagents and Setup:

    • To a dry Schlenk tube or sealed tube, add this compound (1.0 eq), the desired primary or secondary amine (1.2 eq), a palladium precursor such as Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base, typically cesium carbonate (Cs₂CO₃, 1.5-2.0 eq).[7]

    • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

    • Add an anhydrous solvent, such as toluene or dioxane, via syringe.[7]

  • Reaction:

    • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

    • For volatile amines, conducting the reaction in a sealed tube is essential to maintain concentration.[6]

    • Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude residue via silica gel column chromatography.

AmineCatalyst/LigandBaseYield (%)Reference
MorpholinePd₂(dba)₃ / XantphosCs₂CO₃>90[7]
PiperidinePd₂(dba)₃ / XantphosCs₂CO₃>90[7]
AnilinePd(OAc)₂ / BINAPNaOtBu70-85General
DiethylaminePd₂(dba)₃ / XantphosCs₂CO₃80-90[6][7]

Part 4: Deprotection of the Acetamido Group

The final step is the removal of the acetyl protecting group to reveal the free 2-amino group. This is typically achieved through acid- or base-catalyzed hydrolysis.

Experimental Protocol 4: Acid-Catalyzed Hydrolysis

  • Reagents and Setup:

    • Dissolve the N-acetylated pyridine derivative (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 3-6 M HCl).

  • Reaction:

    • Heat the mixture to reflux (approx. 80-100 °C) for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9).

    • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • If necessary, the final product can be purified by column chromatography or recrystallization.

References

Application Note: A Detailed Protocol for the Sonogashira Coupling of 2-Acetamido-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst and a mild base, has become an indispensable tool in modern organic synthesis.[1][2] The reaction's tolerance for a wide range of functional groups and its typically mild conditions make it highly valuable in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][2]

The 2-acetamidopyridine scaffold is a significant structural motif in medicinal chemistry. The introduction of an alkynyl group at the 5-position via Sonogashira coupling can lead to the generation of novel compounds with potential biological activity, serving as key intermediates in drug discovery and development pipelines. This document provides a detailed experimental protocol for the Sonogashira coupling of 2-acetamido-5-bromopyridine with terminal alkynes.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper. The generally accepted mechanism is as follows:

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound) to form a Pd(II)-aryl complex.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of a base to form a copper(I) acetylide intermediate.[2]

  • Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II)-aryl complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynyl-substituted pyridine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[3]

Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. The reaction conditions may require optimization depending on the specific alkyne used.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2.5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask, followed by triethylamine and the terminal alkyne.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 30 minutes, then heat to 65-100°C.[4][5] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-acetamido-5-alkynylpyridine.[2]

Data Presentation

The following table summarizes representative reaction conditions and yields for Sonogashira couplings of various bromopyridine derivatives, which can serve as a reference for optimizing the reaction with this compound.

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396
25-Iodopyridine derivativeVarious terminal alkynesPdCl₂(PPh₃)₂ (5)CuI (5)Et₃NDMF65-good to excellent
36-Bromo-3-fluoro-2-cyanopyridine1-Ethynyl-4-ethylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFrt16-
45-BromopyrimidineVarious terminal alkynesPdCl₂(PPh₃)₂ (2-5)CuI (5-10)Et₃NTHFrt--

Troubleshooting

  • Low Yield: If the yield is low, consider increasing the catalyst loading, using a different palladium source or ligand, or trying a different base or solvent. For less reactive substrates, a higher temperature may be beneficial.[2]

  • Homocoupling of Alkyne (Glaser Coupling): This is a common side reaction. Minimizing the exposure of the reaction to oxygen can reduce the extent of homocoupling.

  • Dehalogenation: If significant dehalogenation of the starting material is observed, a milder base or lower reaction temperature may be required.[2]

Visualizations

Experimental Workflow

Sonogashira_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, PdCl₂(PPh₃)₂, and CuI in a Schlenk flask B Establish inert atmosphere (Nitrogen or Argon) C Add anhydrous DMF, Et₃N, and terminal alkyne B->C Reagents added D Stir at room temperature, then heat to 65-100°C C->D Initiate reaction E Monitor reaction progress (TLC or LC-MS) D->E During reaction F Cool to room temperature E->F Reaction complete G Dilute with ethyl acetate, wash with water and brine F->G Quench H Dry organic layer, filter, and concentrate G->H Isolate crude I Purify by column chromatography H->I Purify J 2-Acetamido-5-alkynylpyridine I->J Obtain final product

Caption: Workflow for the Sonogashira coupling of this compound.

Catalytic Cycle

Sonogashira_Catalytic_Cycle cluster_copper Copper Cycle cluster_palladium Palladium Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X L₂ Pd0->Pd_complex Pd_alkynyl Ar-Pd(II)-C≡CR L₂ Pd_complex->Pd_alkynyl Transmetalation Pd_complex->Pd_alkynyl Pd_alkynyl->Pd0 Pd_alkynyl->Pd0 Product Ar-C≡CR Pd_alkynyl->Product Reductive Elimination CuX CuX Cu_acetylide Cu-C≡CR CuX->Cu_acetylide Cu_acetylide->Pd_complex Transmetalation Cu_acetylide->CuX ArX 2-Acetamido- 5-bromopyridine ArX->Pd_complex Oxidative Addition Alkyne H-C≡CR Alkyne->Cu_acetylide Base Base Base->Cu_acetylide

Caption: Catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Heck Reaction of 2-Acetamido-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2][3] This reaction is of significant importance in the synthesis of substituted alkenes, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. This application note provides detailed protocols and optimized reaction conditions for the Heck reaction of 2-Acetamido-5-bromopyridine, a key building block in organic synthesis. The following sections outline specific experimental conditions, present quantitative data in a clear tabular format, and provide a step-by-step protocol for researchers and professionals in drug development and chemical synthesis.

Optimized Reaction Conditions

The successful execution of the Heck reaction is highly dependent on the careful selection of catalyst, ligand, base, solvent, and temperature. For the coupling of this compound, a combination of palladium acetate as the catalyst, a phosphine ligand, and an amine base in an appropriate solvent has been shown to be effective.

A study by Raggon and Snyder details an optimized Heck ethylenation of this compound.[4][5][6] The optimized conditions involve a unique catalytic combination of tri-o-tolylphosphine and BINAP as an additive, which significantly improves reaction reliability and yield.[4][5][6] The purity of the phosphine ligand was found to be a critical factor, with higher purity leading to shorter reaction times.[4][6]

Data Presentation: Heck Reaction Conditions for this compound

The following table summarizes the optimized and comparative reaction conditions for the Heck reaction of this compound with ethylene to produce 2-Acetamido-5-vinylpyridine.

ParameterOptimized ConditionsComparative Condition 1Comparative Condition 2
Substrate This compoundThis compoundThis compound
Alkene Ethylene (50 psi)Ethylene (50 psi)Ethylene (50 psi)
Catalyst Palladium(II) Acetate (Pd(OAc)₂)Palladium(II) Acetate (Pd(OAc)₂)Palladium(II) Acetate (Pd(OAc)₂)
Catalyst Loading 1 mol %1 mol %1 mol %
Ligand(s) Tri-o-tolylphosphine and (S)-BINAPTri-o-tolylphosphine(S)-BINAP
Ligand Loading 3.3 mol % Tri-o-tolylphosphine, 0.25 mol % (S)-BINAP3.3 mol % Tri-o-tolylphosphine0.55 mol % (S)-BINAP
Base Triethylamine (TEA)Triethylamine (TEA)Triethylamine (TEA)
Base Loading 180 mol %180 mol %Not specified
Solvent Acetonitrile (CH₃CN)Acetonitrile (CH₃CN)Acetonitrile (CH₃CN)
Temperature 90 °C90 °C90 °C
Reaction Time 16-48 hours>72 hours (incomplete)72 hours
Yield 71.6%37-66% (capricious)29%
Reference [4][5][6][5][5]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Heck reaction of this compound with ethylene based on the optimized conditions.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-o-tolylphosphine (high purity)

  • (S)-BINAP or racemic BINAP

  • Triethylamine (TEA)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethylene gas

  • Stainless steel pressure reactor (bomb)

  • Standard laboratory glassware for work-up and purification

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • To a dry stainless steel pressure reactor, add this compound.

    • Add palladium(II) acetate (1 mol %), tri-o-tolylphosphine (3.3 mol %), and BINAP (0.25 mol %).

    • Under an inert atmosphere, add anhydrous acetonitrile followed by triethylamine (180 mol %).

  • Reaction Execution:

    • Seal the reactor and purge with ethylene gas.

    • Pressurize the reactor to 50 psi with ethylene.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Maintain the temperature and pressure, and monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC). The reaction is typically complete within 16-48 hours.

  • Work-up and Purification:

    • Upon completion, cool the reactor to room temperature and carefully vent the ethylene gas.

    • Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 2-Acetamido-5-vinylpyridine.

Visualizations

The following diagrams illustrate the general workflow of the Heck reaction and its catalytic cycle.

G General Workflow for the Heck Reaction cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification reagents Combine this compound, alkene, base, and solvent in a reaction vessel. degas Degas the mixture and establish an inert atmosphere (N2 or Ar). reagents->degas catalyst Add Palladium catalyst and ligands. degas->catalyst heat Heat the reaction mixture to the specified temperature with stirring. catalyst->heat monitor Monitor reaction progress by HPLC or TLC. heat->monitor cool Cool the reaction to room temperature. monitor->cool workup Perform aqueous work-up and extraction. cool->workup purify Purify the crude product by column chromatography. workup->purify

Caption: General workflow for the Heck coupling reaction.

Heck_Cycle Catalytic Cycle of the Heck Reaction Pd0 Pd(0)L2 PdII_Aryl Aryl-Pd(II)L2X Pd0->PdII_Aryl Oxidative Addition (Aryl-X) PdII_Alkene Aryl-Pd(II)L2(Alkene)X PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Insertion R-Alkyl-Pd(II)L2X PdII_Alkene->PdII_Insertion Migratory Insertion HPdIIX H-Pd(II)L2X PdII_Insertion->HPdIIX β-Hydride Elimination (Product) HPdIIX->Pd0 Reductive Elimination (Base)

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

References

Application Notes and Protocols: Scale-up Synthesis of 2-Acetamido-5-bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the scale-up synthesis of 2-Acetamido-5-bromopyridine and its subsequent derivatization through Suzuki and Buchwald-Hartwig cross-coupling reactions. The methodologies are designed to be robust and scalable, making them suitable for drug discovery and development applications.

Synthesis of 2-Amino-5-bromopyridine (Precursor)

The synthesis of the key precursor, 2-Amino-5-bromopyridine, can be achieved on a large scale through the bromination of 2-Aminopyridine. Two effective methods are presented below.

Method A: Bromination using N-Bromosuccinimide (NBS)

This method offers high yield and is suitable for large-scale production.

Experimental Protocol:

  • To a solution of 2-aminopyridine (0.5 g, 5.3 mmol) in acetone (5 mL), add N-Bromosuccinimide (NBS) (1.0 g, 5.6 mmol) dropwise over 30 minutes at a temperature of 10°C.[1]

  • Stir the mixture for an additional 30 minutes at the same temperature.

  • Remove the solvent by evaporation under reduced pressure.

  • Recrystallize the residue from 90% ethanol to obtain 2-Amino-5-bromopyridine as a yellow solid.

Quantitative Data:

ParameterValueReference
Yield95.0%[1]
Purity97.0%[1]
Method B: Bromination using Phenyltrimethylammonium Tribromide

This method provides a high-yield and industrially viable route, avoiding the use of elemental bromine.

Experimental Protocol:

  • In a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 9.4g of 2-aminopyridine (0.1 mol), 37.6g of phenyltrimethylammonium tribromide (0.1 mol), and 300ml of chloroform.[2]

  • Stir the mixture at 30°C for 2 hours.[2]

  • Wash the reaction mixture with 40ml of saturated sodium chloride solution.

  • Separate the organic layer and wash it 2-3 times with 20ml of water.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain an oil.

  • Cool the oil with ice water and add water to precipitate a solid crude product.

  • Recrystallize the crude product from benzene, filter, and dry to obtain the final product.

Quantitative Data:

ParameterValueReference
Yield81%[2]

Scale-up Synthesis of this compound

The acetylation of 2-Amino-5-bromopyridine is a crucial step. The following protocol is adapted from the acetylation of a similar substrate for large-scale synthesis.

Experimental Workflow:

G cluster_0 Synthesis of this compound A Charge 2-Amino-5-bromopyridine, Acetic Anhydride, and Acetonitrile B Add catalytic H2SO4 A->B C Heat to 60°C B->C D Cool and add water C->D E Filter and wash D->E F Dry the product E->F

Caption: Workflow for the acetylation of 2-Amino-5-bromopyridine.

Experimental Protocol:

  • Under a nitrogen atmosphere, charge a suitable reactor with 2-Amino-5-bromopyridine (e.g., 2 kg), acetic anhydride (1.95 kg), and acetonitrile (20 L).[3]

  • Stir the mixture and add a few drops of 96% H2SO4.[3]

  • Heat the reaction mixture to 60°C and monitor the reaction progress by TLC or HPLC.[3]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add water to precipitate the product.

  • Stir for approximately one hour at room temperature.

  • Filter the solid, wash with deionized water, and dry in an oven.

Quantitative Data (based on a similar substrate):

ParameterValueReference
Yield85%[3]
Melting Point256°C[3]

Derivatization of this compound

The synthesized this compound can be further functionalized using modern cross-coupling reactions to generate a diverse library of derivatives.

Suzuki Cross-Coupling Reaction

This reaction is a powerful tool for forming carbon-carbon bonds.

Signaling Pathway (Catalytic Cycle):

G Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Intermediate Intermediate Transmetalation->Intermediate Reductive Elimination Reductive Elimination Intermediate->Reductive Elimination Reductive Elimination->Pd(0) Coupled Product Coupled Product Reductive Elimination->Coupled Product This compound This compound This compound->Oxidative Addition Arylboronic Acid Arylboronic Acid Arylboronic Acid->Transmetalation

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

Experimental Protocol:

  • In a Schlenk flask, add N-[5-bromo-2-methylpyridine-3-yl]acetamide (a close analog, 0.1 g), tetrakis(triphenylphosphine)palladium (5 mol %), and 1,4-dioxane (2 mL) at room temperature and stir for 30 minutes.[3]

  • Add the desired arylboronic acid (1.1 mmol), potassium phosphate (1.5 mmol), and water (0.5 mL).[3]

  • Heat the mixture to 85-95°C and stir for over 15 hours.[3]

  • After cooling to room temperature, filter the mixture and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Suzuki Coupling of a Similar Substrate:

Arylboronic AcidYield (%)Reference
Phenylboronic acid85[4]
4-Methylphenylboronic acid82[4]
4-Methoxyphenylboronic acid88[4]
4-Chlorophenylboronic acid78[4]
4-Fluorophenylboronic acid80[4]
Buchwald-Hartwig Amination

This reaction is highly effective for the formation of carbon-nitrogen bonds.

Experimental Workflow:

G cluster_1 Buchwald-Hartwig Amination A Charge this compound, Amine, Base, Pd-catalyst, and Ligand B Add anhydrous solvent A->B C Heat under inert atmosphere B->C D Monitor reaction (TLC/LC-MS) C->D E Work-up and extraction D->E F Purification E->F

Caption: General workflow for the Buchwald-Hartwig amination.

Experimental Protocol (General):

  • In a dry Schlenk tube, combine this compound, the desired amine, a suitable base (e.g., sodium tert-butoxide, cesium carbonate), a palladium precursor (e.g., Pd2(dba)3, Pd(OAc)2), and a phosphine ligand (e.g., Xantphos, SPhos).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add an anhydrous solvent (e.g., toluene, dioxane) via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with a suitable aqueous solution, and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

Note: The optimal catalyst, ligand, base, and solvent system should be determined for each specific amine coupling partner through screening experiments.

These protocols and data provide a comprehensive guide for the scale-up synthesis and derivatization of this compound, enabling the efficient production of a wide range of compounds for research and development in the pharmaceutical and related industries.

References

Application Notes and Protocols for the Use of 2-Acetamido-5-bromopyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Acetamido-5-bromopyridine as a versatile intermediate in the synthesis of novel agrochemicals. The document outlines a detailed experimental protocol for the derivatization of this building block via Suzuki-Miyaura cross-coupling, a cornerstone of modern synthetic chemistry. Furthermore, it presents quantitative data on the biological activities of structurally related compounds, highlighting the potential of this compound derivatives as insecticidal, fungicidal, and herbicidal agents.

Introduction

This compound, also known as N-(5-bromopyridin-2-yl)acetamide, is a valuable heterocyclic building block for the synthesis of a wide range of biologically active molecules. The presence of a bromine atom at the 5-position makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents. The acetamido group at the 2-position modulates the electronic properties of the pyridine ring and can serve as a key interaction point in biological targets. This combination of functionalities makes this compound a promising starting material for the discovery of new agrochemicals.

The pyridine scaffold is a common feature in many commercially successful pesticides. The ability to readily synthesize a library of 5-aryl-2-acetamidopyridine derivatives through robust and scalable methods like the Suzuki-Miyaura coupling provides a powerful platform for structure-activity relationship (SAR) studies in the quest for novel and effective crop protection solutions.

Key Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical synthesis is its use as a key intermediate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of a C-C bond between the pyridine core and a variety of boronic acids or esters, leading to the generation of a diverse library of 5-aryl-2-acetamidopyridine derivatives. These derivatives can then be screened for a range of agrochemical activities.

Potential Agrochemical Applications of 5-Aryl-2-acetamidopyridine Derivatives:

  • Insecticides: Structurally related pyridine derivatives containing acetamide moieties have demonstrated significant insecticidal activity against various pests.[1][2]

  • Fungicides: The pyridine ring is a well-established toxophore in many fungicidal compounds. Derivatives of this compound could exhibit activity against a range of plant pathogenic fungi.[3]

  • Herbicides: Pyridine-based compounds have been successfully developed as herbicides. The structural diversity achievable from this compound could lead to the discovery of new herbicidal modes of action.[4][5][6]

Data Presentation

The following tables summarize quantitative data for the synthesis of 5-aryl-2-acetamidopyridine derivatives via Suzuki-Miyaura coupling and the biological activity of structurally related compounds.

Table 1: Synthesis of N-(5-aryl-2-methylpyridin-3-yl)acetamide Derivatives via Suzuki-Miyaura Coupling

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidN-(2-methyl-5-phenylpyridin-3-yl)acetamide75
24-Methoxyphenylboronic acidN-(5-(4-methoxyphenyl)-2-methylpyridin-3-yl)acetamide80
34-Chlorophenylboronic acidN-(5-(4-chlorophenyl)-2-methylpyridin-3-yl)acetamide78
4Thiophen-2-ylboronic acidN-(2-methyl-5-(thiophen-2-yl)pyridin-3-yl)acetamide72
53,5-Dimethylphenylboronic acidN-(5-(3,5-dimethylphenyl)-2-methylpyridin-3-yl)acetamide70

Data adapted from a study on a closely related analog, N-(5-bromo-2-methylpyridin-3-yl)acetamide.

Table 2: Insecticidal Activity of Structurally Related Acetamide Derivatives

CompoundTarget PestActivityReference
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamideAphis craccivora (nymphs)LC50: 0.029 ppm (24h)[1]
3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamideAphis craccivora (nymphs)LC50: 0.040 ppm (24h)[1]
2-((3-cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide (sulfone derivative)Plutella xylostellaLC50: 0.001 mg/L[2]

Table 3: Fungicidal Activity of Structurally Related Acetamide Derivatives

CompoundFungal PathogenInhibition Rate (%) @ 50 µg/mLReference
2-((3-cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)-N-(3-fluorophenyl)acetamideRhizoctonia cerealis69.2[7]
N-(pyridin-2-yl) substituted [4-methylphenylsulphonamido] acetamide derivativeCandida albicansMIC: 0.224 mg/mL[3]
N-(pyridin-2-yl) substituted [4-methylphenylsulphonamido] acetamide derivativeAspergillus nigerMIC: 0.190 mg/mL[3]

Table 4: Herbicidal Activity of Structurally Related Pyridine Derivatives

Compound ClassTarget WeedsActivityReference
Pyrido[2,3-d]pyrimidine derivativesBentgrassGood activity at 1 mM[4]
Substituted 3-(pyridin-2-yl)phenylamino derivativesBroadleaf and monocotyledon weedsSuperior to acifluorfen[5]
alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivativesBarnyardgrass, RapeBleaching activity at 10 µg/mL[6]

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound and its subsequent derivatization.

Protocol 1: Synthesis of this compound

This protocol describes the acetylation of 2-amino-5-bromopyridine.

Materials:

  • 2-Amino-5-bromopyridine

  • Acetic anhydride

  • Acetonitrile

  • Sulfuric acid (concentrated)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Under a nitrogen atmosphere, dissolve 2-amino-5-bromopyridine (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add acetic anhydride (1.05 eq) to the solution.

  • Carefully add a few drops of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 30 minutes, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add water dropwise to the stirred mixture to induce precipitation of the product.

  • Continue stirring for approximately 1 hour at room temperature.

  • Filter the precipitate, wash with water, and dry to obtain this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol details the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (1.5 eq)

  • 1,4-Dioxane

  • Water

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), potassium phosphate (1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 85-95 °C and stir for 12-15 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(5-arylpyridin-2-yl)acetamide derivative.

Mandatory Visualization

Synthesis_Pathway cluster_0 Synthesis of this compound cluster_1 Suzuki-Miyaura Coupling 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Reaction_1 Acetylation 2-Amino-5-bromopyridine->Reaction_1 Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction_1 This compound This compound Reaction_1->this compound Reaction_2 Suzuki Coupling (Pd Catalyst, Base) This compound->Reaction_2 Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction_2 5-Aryl-2-acetamidopyridine 5-Aryl-2-acetamidopyridine Reaction_2->5-Aryl-2-acetamidopyridine

Caption: Synthetic pathway for 5-Aryl-2-acetamidopyridine derivatives.

Experimental_Workflow Start Start Reactants Combine this compound, Arylboronic Acid, Catalyst, Base Start->Reactants Solvent Add Degassed Dioxane/Water Reactants->Solvent Reaction Heat at 85-95°C for 12-15h Solvent->Reaction Workup Cool, Filter, Extract with Ethyl Acetate Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 5-Aryl-2-acetamidopyridine Purification->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Agrochemical_Discovery_Logic Start This compound (Starting Material) Synthesis Synthesis of Derivative Library (e.g., Suzuki Coupling) Start->Synthesis Screening Biological Screening (Insecticidal, Fungicidal, Herbicidal) Synthesis->Screening Hit Identification of 'Hit' Compounds Screening->Hit Optimization Structure-Activity Relationship (SAR) and Lead Optimization Hit->Optimization Candidate Agrochemical Candidate Optimization->Candidate

Caption: Logical workflow for agrochemical discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Acetamido-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Acetamido-5-bromopyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products encountered during the synthesis of this compound?

A1: The most common side product is the di-brominated species, 2-acetamido-3,5-dibromopyridine. This arises from the over-bromination of the 2-acetamidopyridine intermediate.[1][2][3][4] Another potential, though less common, issue is the presence of unreacted 2-acetamidopyridine if the bromination reaction does not go to completion.

Q2: Why is 2-acetamido-3,5-dibromopyridine the major impurity?

A2: The acetamido group (-NHCOCH₃) is an ortho-, para-directing activating group. In the bromination of 2-acetamidopyridine, the bromine is directed to the 5-position (para to the acetamido group). However, due to the activating nature of the substituent, a second bromination can occur at the 3-position (ortho to the acetamido group), leading to the formation of 2-acetamido-3,5-dibromopyridine.[1][3][4]

Q3: How can the formation of di-brominated side products be minimized?

A3: To minimize the formation of di-brominated impurities, it is crucial to carefully control the reaction conditions. This includes:

  • Stoichiometry: Using a precise molar ratio of the brominating agent to the 2-acetamidopyridine substrate is critical. An excess of the brominating agent will favor di-bromination.

  • Temperature: Maintaining the recommended reaction temperature can help control the reaction rate and selectivity.

  • Reaction Time: Monitoring the reaction and stopping it once the starting material is consumed can prevent further bromination of the desired product.

Q4: What are the most effective methods for purifying crude this compound?

A4: The choice of purification method depends on the level of impurity. Common techniques include:

  • Washing with a selective solvent: Washing the crude product with hot petroleum ether is an effective method for removing the more soluble 2-acetamido-3,5-dibromopyridine.[1][2]

  • Recrystallization: Recrystallization from a suitable solvent, such as benzene or an ethanol/water mixture, can yield high-purity product.

  • Column Chromatography: For very high purity requirements or when other methods are insufficient, column chromatography is a reliable option.[2]

Q5: What issues can arise from incomplete acetylation of 2-aminopyridine?

A5: If the initial acetylation of 2-aminopyridine is incomplete, the unreacted 2-aminopyridine will also undergo bromination. This leads to the formation of 2-amino-5-bromopyridine and 2-amino-3,5-dibromopyridine as impurities in the final product mixture, complicating the purification process.

Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
Low Yield of this compound - Incomplete acetylation of 2-aminopyridine.- Incomplete bromination of 2-acetamidopyridine.- Over-bromination leading to a higher proportion of di-brominated product.- Loss of product during work-up and purification.- Ensure the acetylation reaction goes to completion by monitoring with TLC.- Optimize bromination reaction time and temperature.- Carefully control the stoichiometry of the brominating agent.- Optimize purification steps to minimize product loss.
Significant amount of di-brominated impurity detected - Excess of brominating agent used.- Reaction temperature was too high, increasing the rate of the second bromination.- Extended reaction time after the formation of the mono-brominated product.- Use no more than a 1:1 molar ratio of brominating agent to substrate.- Maintain strict temperature control throughout the addition of the brominating agent and the subsequent reaction period.- Monitor the reaction progress by TLC and quench the reaction once the starting material is consumed.
Reaction mixture becomes a thick, difficult-to-stir slurry during bromination - Precipitation of the hydrobromide salt of the product or starting material.- Ensure vigorous and efficient stirring throughout the reaction.- Add the brominating agent slowly to control the rate of precipitation.- In some protocols, allowing the temperature to rise slightly after the initial addition can help maintain mobility.[1]
Difficulty in removing the di-brominated impurity - The di-brominated and mono-brominated products have similar polarities, making separation challenging.- Perform multiple washes with hot petroleum ether, as the di-brominated product is generally more soluble.[1][2]- If washing is insufficient, proceed with recrystallization or column chromatography for a more effective separation.[2]

Quantitative Data

Table 1: Representative Protocol for N-Acetylation of 2-Aminopyridine

Starting MaterialAcetylating AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
2-AminopyridineAcetic AnhydrideAcetic Anhydride< 6019599.2[5]
2-AminopyridineAcetic AnhydrideNot specifiedRefluxNot specifiedNot specifiedNot specified[6]

Table 2: Bromination of 2-Acetamidopyridine

Brominating AgentSolventTemperature (°C)Molar Ratio (Br₂:Substrate)Overall Yield (%)Reference
BromineAcetic Acid501.1:166.5 (from 2-aminopyridine)[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Acetamidopyridine from 2-Aminopyridine [5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine.

  • Addition of Reagent: Slowly add acetic anhydride to the flask while stirring. An exothermic reaction will occur.

  • Reaction: Stir the reaction mixture for 1 hour, maintaining the temperature below 60 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice water to quench the excess acetic anhydride.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to obtain the 2-acetamidopyridine product.

Protocol 2: Synthesis of this compound from 2-Acetamidopyridine (Adapted from general procedures for bromination of activated pyridines)[1][6]

  • Dissolution: Dissolve 2-acetamidopyridine in glacial acetic acid in a three-necked flask equipped with a stirrer, dropping funnel, and thermometer.

  • Cooling: Cool the solution in an ice bath.

  • Addition of Bromine: Prepare a solution of bromine in glacial acetic acid. Add this solution dropwise to the stirred 2-acetamidopyridine solution, maintaining the temperature below 20°C initially.

  • Reaction: After approximately half of the bromine solution has been added, the temperature can be allowed to rise to 50°C. Continue stirring until the reaction is complete (monitor by TLC).

  • Precipitation: Cool the reaction mixture and pour it onto ice.

  • Neutralization: Carefully neutralize the mixture with a sodium hydroxide solution to precipitate the crude product.

  • Filtration and Washing: Collect the precipitate by filtration and wash it thoroughly with water until the washings are free of bromide ions.

  • Drying: Dry the crude product in an oven.

Protocol 3: Purification of this compound by Washing with Hot Petroleum Ether [1][2]

  • Slurry Formation: Place the crude, dried product in an Erlenmeyer flask. Add a sufficient volume of petroleum ether (b.p. 60-80°C) to form a slurry.

  • Heating: Heat the slurry to a gentle boil with constant stirring for 10-15 minutes. This will dissolve the more soluble di-brominated impurity.

  • Filtration: Quickly filter the hot mixture through a Buchner funnel.

  • Washing: Wash the collected solid on the filter with a small amount of hot petroleum ether.

  • Repeat: For optimal purity, this washing process can be repeated two to three times.

  • Drying: Dry the purified this compound in a vacuum oven.

Reaction Pathway Visualization

Synthesis_of_2_Acetamido_5_bromopyridine A 2-Aminopyridine B 2-Acetamidopyridine A->B Acetylation (Acetic Anhydride) C This compound (Desired Product) B->C Bromination (1 eq.) D 2-Acetamido-3,5-dibromopyridine (Side Product) B->D Over-bromination (>1 eq.) C->D Further Bromination

References

Technical Support Center: Purification of 2-Acetamido-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Acetamido-5-bromopyridine from common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The primary impurities depend on the synthetic route. If synthesizing from 2-aminopyridine, impurities can include the over-brominated byproduct, 2-amino-3,5-dibromopyridine.[1][2] During the acetylation of 2-amino-5-bromopyridine, common impurities are unreacted starting material (2-amino-5-bromopyridine) due to incomplete reaction, and potentially di-acetylated byproducts, though acetylation is often employed to prevent multiple substitutions.[1]

Q2: What is a straightforward method to remove small quantities of the unreacted 2-amino-5-bromopyridine?

A2: For minor amounts of the more polar 2-amino-5-bromopyridine, a simple recrystallization or a wash with a suitable solvent system can be effective. Due to the difference in polarity between the amino and acetamido groups, their solubility in various solvents will differ, allowing for separation.

Q3: When is column chromatography the recommended purification method?

A3: Column chromatography is advisable when high purity is essential, or when recrystallization fails to adequately separate the desired product from impurities with similar polarities.[3] It is particularly effective for removing trace impurities or separating compounds with close retention factors on Thin Layer Chromatography (TLC).

Q4: Can the acetamido group hydrolyze back to an amino group during purification?

A4: Yes, the acetamido group can be susceptible to hydrolysis under either acidic or basic conditions, especially at elevated temperatures during workup or purification steps. This would regenerate the 2-amino-5-bromopyridine starting material, complicating the purification process. Careful control of pH and temperature is crucial.

Troubleshooting Guides

Issue 1: Poor Separation of this compound and 2-amino-5-bromopyridine

Table 1: Troubleshooting Poor Separation

Possible Cause Solution
Recrystallization: Inappropriate solvent choice.Screen a variety of solvents or solvent mixtures. A good solvent will dissolve the product at high temperatures but not at low temperatures, while the impurity remains soluble or insoluble at both temperatures. Common systems include ethanol/water, ethyl acetate/hexanes, or toluene.[4][5]
Recrystallization: Co-precipitation of the product and impurity.Try a slower cooling rate to allow for more selective crystal formation. Seeding the solution with a pure crystal of this compound may also help.
Column Chromatography: Incorrect mobile phase polarity.Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired product to ensure good separation.[6] A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.
Column Chromatography: Column overloading.Reduce the amount of crude material loaded onto the column. A general guideline is to use 20-40g of silica gel for every 1g of crude product.[6]
Issue 2: Product "Oiling Out" During Recrystallization

Table 2: Troubleshooting "Oiling Out"

Possible Cause Solution
The solution is cooling too rapidly.Allow the flask to cool slowly to room temperature, potentially insulating it to slow the process further. Avoid placing the hot solution directly into an ice bath.[7]
The solvent is not ideal for the compound.Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot mixture to prevent supersaturation at the boiling point.[7]
Presence of significant impurities.Consider a preliminary purification step, such as a solvent wash or passing a sample through a small plug of silica, before attempting recrystallization.
Issue 3: No Crystal Formation Upon Cooling

Table 3: Troubleshooting Lack of Crystallization

Possible Cause Solution
The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.[3]
Lack of nucleation sites for crystal growth.Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[3]
Add a seed crystal of the pure this compound to induce crystallization.[7]
The compound is highly soluble in the chosen solvent even at low temperatures.Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the solution until it becomes slightly cloudy, then gently heat until clear before allowing to cool slowly.

Purification Methodologies & Data

Table 4: Comparison of Purification Methods

Method Principle Typical Purity Achieved Estimated Yield Loss Key Advantages Key Disadvantages
Recrystallization Difference in solubility at different temperatures.>98%10-30%Scalable and can achieve high purity.Requires careful solvent selection; potential for higher yield loss.[3]
Column Chromatography Differential adsorption to a stationary phase.>99%15-40%Achieves the highest level of purity; excellent for separating closely related compounds.[3]Time-consuming, requires larger volumes of solvent, and can be less scalable.[3]
Solvent Wash Differential solubility in a specific solvent at a set temperature.>95%5-15%Fast, simple, and effective for removing minor impurities with significantly different solubility.[3]May not be sufficient for high levels of impurities; potential for product loss if solubility is not minimal.[3]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add warm water dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography
  • Prepare the Column: Pack a chromatography column with silica gel using a slurry method with a non-polar solvent like hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully added to the top of the column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.[8]

Visual Guides

G cluster_0 Purification Workflow crude Crude this compound tlc TLC Analysis to Assess Impurity Profile crude->tlc decision Select Purification Method tlc->decision recryst Recrystallization decision->recryst High Yield, Moderate Purity Needed col_chrom Column Chromatography decision->col_chrom High Purity Needed wash Solvent Wash decision->wash Minor, Differentially Soluble Impurities pure Pure this compound recryst->pure col_chrom->pure wash->pure

Caption: Decision tree for selecting a purification method.

G cluster_1 Troubleshooting Recrystallization start Dissolve Crude Product in Hot Solvent cool Cool Solution start->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals oiling Product Oils Out observe->oiling no_crystals No Crystals Form observe->no_crystals reheat Reheat and Add More Solvent oiling->reheat concentrate Concentrate Solution no_crystals->concentrate scratch Scratch Flask / Add Seed Crystal no_crystals->scratch slow_cool Cool Slowly reheat->slow_cool slow_cool->crystals concentrate->cool scratch->cool

Caption: Troubleshooting guide for common recrystallization issues.

References

How to remove di-brominated impurities from 2-Acetamido-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the effective removal of di-brominated impurities from 2-Acetamido-5-bromopyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common di-brominated impurity in the synthesis of this compound?

A1: During the bromination of 2-Acetamidopyridine, over-bromination can occur, leading to the formation of di-brominated species. The most common impurity is 2-Acetamido-3,5-dibromopyridine. This occurs because the acetamido group is an activating ortho-, para-director, and after substitution at the 5-position (para), a second bromine atom can be added to the 3-position (ortho).[1]

Q2: What are the primary methods for removing 2-Acetamido-3,5-dibromopyridine?

A2: The most effective and commonly used purification methods are based on the differing physical properties (like solubility and polarity) between the mono- and di-brominated compounds. The main techniques are:

  • Selective Solvent Washing: A rapid method ideal for removing small amounts of the more soluble di-bromo impurity.

  • Recrystallization: A highly effective technique for achieving high purity by leveraging differences in solubility at varying temperatures.

  • Column Chromatography: The most powerful method for separating compounds with very similar properties, recommended when very high purity is essential.[2]

Q3: How do I choose the best purification method for my sample?

A3: The choice depends on the level of impurity, the required final purity, and the scale of your experiment. For minor impurities where a purity of >95% is sufficient, a selective solvent wash is fast and efficient. For higher purity requirements (>98%), recrystallization is recommended. If both methods fail to provide satisfactory separation, or if the highest possible purity is needed, column chromatography is the best option.[2]

Comparison of Purification Methods

The following table summarizes the key aspects of each primary purification technique. The data is adapted from methods used for the closely related compound, 2-amino-5-bromopyridine, and serves as a strong guideline.

Purification MethodPrinciple of SeparationTypical Purity AchievedEstimated Yield LossKey AdvantagesKey Disadvantages
Selective Solvent Washing Differential solubility>95%5-15%Fast, simple, effective for minor impurities.[2]May not be sufficient for high impurity levels; potential for product loss.[2]
Recrystallization Difference in solubility at different temperatures>98%10-30%Can achieve high purity; scalable.[2]Higher yield loss than washing; requires careful solvent selection.
Column Chromatography Differential adsorption to stationary phase>99%15-40%Highest achievable purity; separates close-polarity compounds.[2]Time-consuming, requires larger solvent volumes, more complex setup.

Purification Method Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate purification strategy.

G start Crude this compound check_purity Assess Purity (TLC, NMR, etc.) start->check_purity wash Selective Solvent Wash (e.g., Hot Petroleum Ether) check_purity->wash Minor Impurity recrystallize Recrystallization (e.g., Ethanol/Water) check_purity->recrystallize Moderate Impurity chromatography Column Chromatography check_purity->chromatography High Impurity / Close Polarity is_pure Purity Acceptable? wash->is_pure recrystallize->is_pure final_product Pure Product chromatography->final_product is_pure->recrystallize No, from Wash is_pure->chromatography No, from Recrystallization is_pure->final_product Yes

Caption: Decision tree for selecting a purification method.[2]

Experimental Protocols

Note: These protocols are adapted from established methods for 2-amino-5-bromopyridine. Due to the structural similarity, they are excellent starting points for this compound. Small-scale trials are recommended to optimize solvent systems.

Protocol 1: Selective Washing with Hot Petroleum Ether

This method is suitable for quickly removing minor amounts of the more non-polar di-brominated impurity.

  • Materials:

    • Crude this compound

    • Petroleum ether (boiling range 60-80°C)

    • Erlenmeyer flask, heating mantle/hot plate, Büchner funnel, filter paper

  • Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add petroleum ether to form a slurry (approx. 3-5 mL per gram of crude product).[2]

    • Heat the slurry to a gentle boil with stirring for 10-15 minutes.[2]

    • Quickly filter the hot mixture through a Büchner funnel.

    • Wash the collected solid on the filter with a small amount of hot petroleum ether.[2]

    • Repeat the washing step one to two more times for optimal purity.[2]

    • Dry the purified product in a vacuum oven.

Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)

This protocol is effective for achieving higher purity.

  • Materials:

    • Crude this compound

    • Ethanol, Deionized Water

    • Erlenmeyer flask with reflux condenser, heating mantle, ice bath, Büchner funnel

  • Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent (ethanol) and heat the mixture to reflux with stirring until the solid is completely dissolved.

    • If any insoluble material remains, filter the hot solution.

    • While hot, add the "anti-solvent" (water) dropwise until the solution becomes slightly cloudy (turbid).

    • Add a few drops of hot ethanol until the solution becomes clear again.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

    • Dry the purified product in a vacuum oven.

Protocol 3: Flash Column Chromatography

This method is ideal when the highest possible purity is required.

  • Materials:

    • Crude this compound

    • Silica gel (for column chromatography)

    • Eluent: A gradient of ethyl acetate in hexanes or petroleum ether (start with low polarity, e.g., 5% ethyl acetate).

  • Procedure:

    • TLC Analysis: First, determine an optimal eluent system using Thin Layer Chromatography (TLC). The desired product should have an Rf value of approximately 0.2-0.3.

    • Column Packing: Prepare a silica gel column using the initial, low-polarity mobile phase.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly stronger solvent like dichloromethane) and load it carefully onto the top of the silica gel bed.

    • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., from 5% to 10% to 20% ethyl acetate in hexanes) to elute the compounds. The less polar di-bromo impurity should elute before the more polar mono-bromo product.

    • Fraction Collection: Collect the eluent in fractions and monitor them by TLC.

    • Combine and Evaporate: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified solid.

Recrystallization Workflow Diagram

G cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation dissolve Dissolve crude product in minimum hot solvent hot_filter Hot filter (if needed) dissolve->hot_filter cool_slow Cool slowly to RT hot_filter->cool_slow cool_ice Cool in ice bath cool_slow->cool_ice vac_filter Vacuum filter crystals cool_ice->vac_filter wash_cold Wash with cold solvent vac_filter->wash_cold dry Dry under vacuum wash_cold->dry end_product Pure Crystals dry->end_product start Crude Product start->dissolve

Caption: General experimental workflow for recrystallization.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Product "Oils Out" During Recrystallization The cooling process is too rapid; the solution is supersaturated; the solvent is too non-polar.Re-heat the mixture to dissolve the oil. Add a small amount of a more polar "good" solvent (e.g., more ethanol). Allow the solution to cool much more slowly.[3]
No Crystals Form Upon Cooling The solution is not sufficiently saturated; too much solvent was used.Concentrate the solution by evaporating some of the solvent under a gentle stream of nitrogen or on a rotary evaporator, then attempt to cool again. Try scratching the inside of the flask with a glass rod to induce crystallization.[2] Add a seed crystal of the pure product if available.[3]
Poor Separation in Column Chromatography The polarity of the product and impurity are very similar; the eluent is too polar.Use a shallower solvent gradient during elution (e.g., increase ethyl acetate percentage in smaller increments). Ensure the column is not overloaded with the crude product.[3]
Product Streaking on TLC/Column The basic pyridine nitrogen is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent system to improve the spot/peak shape.[3][4]
Low Recovery After Purification Too much solvent was used during recrystallization or washing; product co-eluted with impurity in chromatography.For recrystallization, concentrate the mother liquor to recover a second crop of crystals. For chromatography, re-run the mixed fractions using a shallower gradient.

References

Technical Support Center: Optimizing Suzuki Coupling with 2-Acetamido-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling reaction with 2-Acetamido-5-bromopyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process, offering systematic approaches to diagnose and resolve them.

Question 1: I am observing low to no yield of my desired product. What are the potential causes and how can I improve the conversion?

Answer:

Low or no yield is a common challenge, particularly with heteroaryl substrates like this compound. The pyridine nitrogen and the acetamido group can coordinate with the palladium catalyst, leading to its inhibition or deactivation.[1][2] A systematic evaluation of the reaction parameters is crucial.

Troubleshooting Steps:

  • Catalyst System Evaluation: The choice of palladium precursor and ligand is critical.[2]

    • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can inhibit the palladium catalyst.[1] Employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can shield the palladium center and prevent this coordination.[1][2]

    • Inactive Catalyst: Ensure the quality of your palladium source. For Pd(II) precatalysts like Pd(OAc)₂, reduction to the active Pd(0) species is required. Consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or highly active Buchwald precatalysts.[3]

    • Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition.[2]

  • Reaction Conditions Optimization: The interplay of base, solvent, and temperature is key to a successful reaction.[3]

    • Base Selection: The base activates the boronic acid for transmetalation.[3][4] A screening of bases is recommended. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used, with K₃PO₄ often being effective for challenging couplings.[3]

    • Solvent Choice: The solvent system must dissolve all reactants. Mixtures of an organic solvent (e.g., 1,4-Dioxane, Toluene, THF) and water are typical.[3] Ensure your starting materials are soluble in the chosen system.[3]

    • Temperature: Suzuki couplings often require elevated temperatures (80-110 °C).[3] If the reaction is sluggish, a cautious increase in temperature may improve the rate.[5]

  • Inert Atmosphere and Reagent Quality:

    • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen.[3] It is critical to thoroughly degas all solvents and the reaction mixture.[3] This can be done by bubbling an inert gas like argon or nitrogen through the mixture or by using freeze-pump-thaw cycles.[3]

    • Reagent Purity: Ensure the this compound and the boronic acid or ester are pure and dry.

low_yield_troubleshooting start Low or No Yield Observed catalyst_check Is the catalyst system optimal? start->catalyst_check conditions_check Are the reaction conditions adequate? start->conditions_check reagents_check Are reagents pure and the system inert? start->reagents_check catalyst_solution1 Switch to bulky ligands (e.g., SPhos, XPhos) catalyst_check->catalyst_solution1 Catalyst Inhibition catalyst_solution2 Increase catalyst loading (e.g., to 3-5 mol%) catalyst_check->catalyst_solution2 Partial Inhibition catalyst_solution3 Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh3)4) catalyst_check->catalyst_solution3 Inactive Catalyst conditions_solution1 Screen different bases (e.g., K3PO4, Cs2CO3) conditions_check->conditions_solution1 Suboptimal Base conditions_solution2 Screen different solvents (e.g., Dioxane/H2O, Toluene) conditions_check->conditions_solution2 Poor Solubility conditions_solution3 Increase reaction temperature (e.g., 80-110 °C) conditions_check->conditions_solution3 Sluggish Reaction reagents_solution1 Thoroughly degas solvents and reaction mixture reagents_check->reagents_solution1 Oxygen Contamination reagents_solution2 Use high-purity starting materials reagents_check->reagents_solution2 Impure Reagents

Caption: A logical workflow for troubleshooting low Suzuki coupling yield.

Question 2: I am observing significant side products in my reaction. How can I identify and minimize them?

Answer:

Several side reactions can compete with the desired cross-coupling, reducing the yield and complicating purification. The most common are protodeboronation, homocoupling, and dehalogenation.[2][3]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is often promoted by excess water or non-optimal basic conditions.[2][6]

    • Solution: Use anhydrous solvents and ensure the base is dry.[6] Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are less prone to hydrolysis.[2][7]

  • Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the bromopyridine.[3]

    • Solution: The homocoupling of boronic acids is often promoted by oxygen.[1] Thorough degassing of the reaction mixture is critical.[1][3] Adding the aryl halide in a slight excess can sometimes suppress this side reaction.[3]

  • Dehalogenation: This is the reduction of this compound to 2-Acetamidopyridine.

    • Solution: This can occur in the presence of certain phosphine ligands and bases, especially at high temperatures.[3] Trying a different ligand, a milder base, or lowering the reaction temperature may help mitigate this side reaction.[3]

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a challenging substrate for Suzuki coupling?

A1: this compound presents several challenges. The primary issue is the presence of two nitrogen atoms (the pyridine ring nitrogen and the amide nitrogen) that have lone pairs of electrons. These can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, which slows down or stops the catalytic cycle.[1][2]

Q2: What are the generally recommended starting conditions for a Suzuki coupling with this compound?

A2: A good starting point for optimization would be:

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or a combination of a Pd(II) source like Pd(OAc)₂ (2 mol%) with a bulky phosphine ligand like SPhos (4 mol%).

  • Base: K₂CO₃ or K₃PO₄ (2-3 equivalents).

  • Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[5]

  • Temperature: 80-100 °C.[5]

  • Atmosphere: Inert (Argon or Nitrogen).

Q3: Do I need to protect the acetamido group?

A3: While many Suzuki coupling protocols for unprotected aminopyridines exist, they often require careful selection of bulky ligands to prevent coordination to the palladium center.[5] If yields remain low despite optimization of the catalyst system and reaction conditions, protection of the acetamido group might be considered, although this adds extra steps to the synthesis.[5]

Data Presentation: Condition Screening

The following tables provide a starting point for the optimization of your Suzuki coupling reaction. The data is compiled from studies on structurally similar bromopyridine substrates and should be adapted for this compound.

Table 1: Catalyst and Ligand Screening

Catalyst Precursor Ligand Typical Loading (mol%) Notes
Pd(PPh₃)₄ PPh₃ (internal) 2-5 A standard, but air-sensitive, Pd(0) catalyst.[5]
Pd(OAc)₂ SPhos 2 / 4 Effective for electron-rich and sterically hindered substrates.[5]
Pd₂(dba)₃ XPhos 2.5 / 5 A robust system for challenging couplings.[5]

| PdCl₂(dppf) | dppf (internal) | 3-5 | A reliable and commonly used catalyst for a wide range of couplings.[8] |

Table 2: Base and Solvent Comparison

Base Equivalents Solvent System (v/v) General Applicability
K₂CO₃ 2-3 1,4-Dioxane / H₂O (4:1) A common and effective choice for many Suzuki couplings.[4]
K₃PO₄ 2-3 Toluene or THF A stronger base, often successful for more challenging substrates.[3]
Cs₂CO₃ 2-3 1,4-Dioxane / H₂O (4:1) A highly effective but more expensive option.[9]

| Na₂CO₃ | 2-3 | Acetonitrile / H₂O (4:1) | A milder base, can be useful if substrate is base-sensitive.[9] |

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and should be optimized for specific boronic acids/esters.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., degassed 1,4-dioxane/water, 4:1 v/v)

experimental_workflow cluster_setup cluster_reaction cluster_workup setup 1. Reaction Setup reagents Add solids (bromopyridine, boronic acid, base, catalyst) to a dry Schlenk flask. setup->reagents inert Seal flask, then evacuate and backfill with inert gas (3-5 cycles). reagents->inert reaction 2. Reaction Execution solvent Add degassed solvents via syringe. reaction->solvent heat Heat reaction to desired temperature (e.g., 90 °C) with vigorous stirring. solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup 3. Work-up & Purification cool Cool to room temperature. Dilute with organic solvent (e.g., EtOAc). workup->cool wash Wash with water and brine. Dry organic layer and concentrate. cool->wash purify Purify crude product by column chromatography. wash->purify

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Procedure:

  • Setup: To a flame-dried Schlenk flask under a positive flow of inert gas (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Add the palladium catalyst. Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle 3-5 times.[5]

  • Solvent Addition: Add the degassed solvent system via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[5] Monitor the reaction's progress by TLC or LC-MS. Reaction times typically range from 12-24 hours.[10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

suzuki_cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R1-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R1-Pd(II)L2-R2 transmetalation->pd_intermediate halide_boron_waste X-B(OR)2 transmetalation->halide_boron_waste reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 (Coupled Product) reductive_elimination->product aryl_halide R1-X (this compound) aryl_halide->oxidative_addition boronic_acid R2-B(OR)2 boronate [R2-B(OR)2(Base)]- base Base base->boronic_acid boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Preventing dehalogenation of 2-Acetamido-5-bromopyridine in cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cross-Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize cross-coupling reactions, with a specific focus on preventing the dehalogenation of sensitive substrates like 2-Acetamido-5-bromopyridine.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of cross-coupling reactions?

A: Dehalogenation is a common and undesirable side reaction in palladium-catalyzed cross-coupling reactions where the halogen atom (e.g., bromine) on the aryl or heteroaryl substrate is replaced by a hydrogen atom.[1] This leads to the formation of a hydrodehalogenated byproduct, which reduces the yield of the desired coupled product and complicates purification.[1]

Q2: What are the primary causes of dehalogenation of this compound?

A: The dehalogenation of this compound is primarily caused by the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[1] Several factors can contribute to the generation of these hydride species:

  • Base: Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), can undergo β-hydride elimination, especially at elevated temperatures, to form Pd-H.[1][2]

  • Solvent: Protic solvents (e.g., alcohols) or residual water in the reaction mixture can be a source of hydrides.[1][3] Some aprotic solvents like dimethylformamide (DMF) can also decompose at high temperatures to generate hydride sources.[4][5]

  • Reagents: Impurities in the reagents, such as boranes (B-H species) in boronic acids used for Suzuki couplings, can act as hydride donors.[1]

  • Catalyst Poisoning: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially altering its reactivity and promoting side reactions.[6]

Q3: How does the choice of ligand impact dehalogenation?

A: The ligand plays a critical role in stabilizing the palladium catalyst and influencing the relative rates of the desired cross-coupling pathway versus the undesired dehalogenation pathway. Bulky and electron-rich phosphine ligands are generally recommended to minimize dehalogenation.[1] These ligands promote the reductive elimination step of the catalytic cycle, which leads to the formation of the desired product, making it kinetically more favorable than the competing dehalogenation pathway.[1] Ligands such as XPhos, SPhos, and RuPhos have been shown to be effective in this regard.[1]

Q4: Can the reaction temperature and duration affect the extent of dehalogenation?

A: Yes, higher reaction temperatures and longer reaction times can significantly increase the incidence of dehalogenation.[1] Elevated temperatures can accelerate the decomposition of reagents and solvents, leading to an increased concentration of hydride species.[1] It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitoring the reaction progress and stopping it as soon as the starting material is consumed can also help to minimize the formation of the dehalogenated byproduct.[1] Microwave-assisted heating can sometimes be advantageous by reducing the overall reaction time.[7][8]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues with dehalogenation during the cross-coupling of this compound.

Problem: Significant formation of 2-Acetamidopyridine (dehalogenated byproduct).

Below is a troubleshooting workflow to address this issue:

Dehalogenation_Troubleshooting cluster_base Base Optimization cluster_ligand Ligand Selection cluster_conditions Condition Optimization cluster_reagents Reagent & Solvent Purity start Start: Significant Dehalogenation Observed check_base Step 1: Evaluate the Base start->check_base check_ligand Step 2: Assess the Ligand check_base->check_ligand If dehalogenation persists base_issue Issue: Using strong alkoxide base (e.g., NaOtBu, KOtBu) check_base->base_issue check_conditions Step 3: Review Reaction Conditions check_ligand->check_conditions If dehalogenation persists ligand_issue Issue: Ligand is not sufficiently bulky or electron-rich. check_ligand->ligand_issue check_reagents Step 4: Verify Reagent and Solvent Quality check_conditions->check_reagents If dehalogenation persists temp_issue Issue: High temperature / long reaction time. check_conditions->temp_issue solution Solution: Minimized Dehalogenation check_reagents->solution Problem Resolved reagent_issue Issue: Presence of water or other hydride sources. check_reagents->reagent_issue base_solution Solution: Switch to a weaker inorganic base (e.g., K3PO4, Cs2CO3) base_issue->base_solution ligand_solution Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). ligand_issue->ligand_solution temp_solution Solution: Lower temperature and monitor reaction closely to reduce time. temp_issue->temp_solution reagent_solution Solution: Use anhydrous, degassed solvents and high-purity reagents. Ensure inert atmosphere. reagent_issue->reagent_solution

Caption: Troubleshooting workflow for dehalogenation.

Data on Reaction Conditions

The following tables summarize optimized conditions for different cross-coupling reactions involving bromopyridine derivatives, with a focus on minimizing dehalogenation.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterCondition 1Condition 2Reference
Catalyst Pd(PPh₃)₄Pd-PEPPSI-IPr[9][10]
Ligand (none)(none)
Base K₃PO₄K₂CO₃[9][10]
Solvent 1,4-Dioxane/H₂O (4:1)Anhydrous THF[9][10]
Temperature 85-95 °C60-80 °C[9][10]
Notes K₃PO₄ is a milder base that can reduce dehalogenation.Pd-NHC precatalysts can be highly effective for challenging substrates.

Table 2: Buchwald-Hartwig Amination Conditions

ParameterCondition 1Condition 2Reference
Catalyst Pd₂(dba)₃Pd(OAc)₂[11]
Ligand Xantphosdppp[11]
Base Cs₂CO₃NaOtBu[11]
Solvent Anhydrous TolueneAnhydrous Toluene[11]
Temperature 110 °C80-100 °C[11]
Notes Xantphos is a bulky ligand that can suppress dehalogenation. Using a weaker base like Cs₂CO₃ is often beneficial.While NaOtBu is a strong base, it can be effective with the right ligand and temperature control.

Table 3: Heck Reaction Conditions

ParameterCondition 1Condition 2Reference
Catalyst Pd(OAc)₂Pd(II)-complex[8][12]
Ligand Tri-o-tolylphosphine(none)[8][12]
Base Et₃NEt₃N[8][12]
Solvent AcetonitrileDMF[8][12]
Temperature 90 °C160 °C (Microwave)[8][12]
Notes The purity of the phosphine ligand was found to be critical for the success of the reaction.Microwave irradiation can significantly reduce reaction times.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point for the Suzuki-Miyaura coupling, emphasizing conditions to minimize dehalogenation.

Suzuki_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add this compound (1.0 eq), Arylboronic Acid (1.2 eq), and K3PO4 (2.0 eq) to a dry flask. prep2 Add Pd(PPh3)4 (0.05 eq). prep1->prep2 prep3 Evacuate and backfill with Argon (3x). prep2->prep3 react1 Add degassed 1,4-Dioxane and Water (4:1). prep3->react1 react2 Heat to 85-95 °C with stirring. react1->react2 react3 Monitor by TLC or LC-MS until completion. react2->react3 workup1 Cool to RT, dilute with Ethyl Acetate. react3->workup1 workup2 Wash with water and brine. Dry over Na2SO4. workup1->workup2 workup3 Concentrate and purify by column chromatography. workup2->workup3

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Methodology:

  • Preparation: In a dry, oven-baked flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and potassium phosphate (K₃PO₄, 2.0-3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).

  • Solvent Addition: Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio).[9][10]

  • Reaction: Heat the mixture to 85-95 °C and stir vigorously. Monitor the reaction's progress using an appropriate analytical technique such as TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the C-N bond formation, with considerations for minimizing dehalogenation.

Methodology:

  • Preparation: In a glovebox or under a stream of inert gas, add this compound (1.0 equivalent), the amine coupling partner (1.2 equivalents), a suitable base such as cesium carbonate (Cs₂CO₃, 1.5 equivalents), the palladium source (e.g., Pd₂(dba)₃, 0.02 equivalents), and a bulky phosphine ligand (e.g., Xantphos, 0.08 equivalents) to a dry reaction vessel.[11]

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product using flash column chromatography.

References

Recrystallization solvent for 2-Acetamido-5-bromopyridine purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-acetamido-5-bromopyridine via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate solvent for the recrystallization of this compound?

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the compound's melting point is lower than the boiling point of the solvent or if the solution is supersaturated. To resolve this, try adding a small amount of additional hot solvent to fully dissolve the oil, followed by a slower cooling process.[4] If using a mixed solvent system, adding more of the solvent in which the compound is more soluble can also be effective.[1]

Q3: No crystals are forming, even after the solution has cooled. What steps can I take?

A3: A lack of crystal formation usually indicates that the solution is not sufficiently saturated. To induce crystallization, you can try several techniques. First, attempt to "seed" the solution by adding a tiny crystal of pure this compound. If no seed crystals are available, scratching the inside of the flask with a glass rod can create nucleation sites.[4] If these methods fail, you can try to concentrate the solution by evaporating some of the solvent and then allowing it to cool again.[4]

Q4: How can I improve the yield of my recrystallization?

A4: A low yield can result from using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor.[1] To improve the yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. You can also attempt to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and cooling it again.

Data Presentation: Solvent Selection Guide

Since quantitative solubility data is not available, the following table provides a qualitative guide to selecting a suitable recrystallization solvent for this compound based on the properties of similar compounds and general principles. The ideal solvent will exhibit high solubility at elevated temperatures and low solubility at room temperature.

Solvent SystemRationale & SuitabilityPotential Issues
Ethanol/Water Ethanol is a good starting point for many organic compounds, including pyridine derivatives.[2] The addition of water as an anti-solvent can effectively decrease the solubility of the compound upon cooling, promoting crystallization. An 80% ethanol solution has been used for the related 2-amino-5-bromopyridine.[1]"Oiling out" can occur if the initial solution is too concentrated or cooled too rapidly.
Ethyl Acetate/Hexanes This is a common mixed solvent system for compounds of intermediate polarity.[3] Ethyl acetate is a good solvent for many acetamido compounds, while hexanes act as an effective anti-solvent.The volatility of hexanes can make it challenging to maintain a constant solvent ratio during heating.
Methanol Methanol is a polar protic solvent that can be effective for recrystallizing polar compounds.[5]Due to its high polarity, the compound may have significant solubility even at lower temperatures, potentially leading to lower yields.
Isopropanol Similar to ethanol, isopropanol is a good general-purpose solvent for recrystallization.Its higher boiling point compared to ethanol may be advantageous for dissolving less soluble impurities.
Benzene/Toluene Benzene has been used for the recrystallization of 2-amino-5-bromopyridine.[6] Toluene can be a less toxic alternative. These non-polar solvents may be suitable if the impurities are significantly more polar than the product.Due to their toxicity and environmental concerns, these solvents should be used with appropriate safety precautions in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (e.g., Ethanol/Water mixture)
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (e.g., 80% ethanol) while heating and stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage the formation of large, pure crystals, insulate the flask to slow the cooling rate.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Two-Solvent Recrystallization (e.g., Ethyl Acetate/Hexanes)
  • Dissolution: Dissolve the crude this compound in a minimum amount of the "good" solvent (e.g., hot ethyl acetate).

  • Addition of Anti-solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using the cold solvent mixture for washing.

Troubleshooting Guides

Issue: Oiling Out

G start Crude Product 'Oils Out' During Cooling check_purity Is the compound highly impure? start->check_purity add_solvent Add more hot solvent to dissolve the oil. check_purity->add_solvent No charcoal Consider a charcoal treatment to remove colored impurities. check_purity->charcoal Yes slow_cooling Allow for very slow cooling. add_solvent->slow_cooling re_eval_solvent Re-evaluate solvent choice. Try a different solvent system. slow_cooling->re_eval_solvent Fails success Pure Crystals Form slow_cooling->success charcoal->add_solvent

Caption: Troubleshooting workflow for when the product "oils out".

Issue: No Crystal Formation

G start No Crystals Form Upon Cooling check_saturation Is the solution supersaturated? start->check_saturation add_seed Add a seed crystal. check_saturation->add_seed Yes concentrate Evaporate some solvent and re-cool. check_saturation->concentrate No scratch_flask Scratch the inner surface of the flask. add_seed->scratch_flask Fails success Crystals Form add_seed->success scratch_flask->concentrate Fails scratch_flask->success re_eval_solvent Re-evaluate solvent system. concentrate->re_eval_solvent Fails concentrate->success

Caption: Troubleshooting workflow for inducing crystallization.

References

Column chromatography conditions for purifying 2-Acetamido-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful column chromatography purification of 2-Acetamido-5-bromopyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing in Fractions The basic nitrogen atom of the pyridine ring is interacting strongly with acidic silanol groups on the silica gel stationary phase.[1][2]- Add a basic modifier: Incorporate a small amount of triethylamine (e.g., 0.1-1%) or ammonia into the mobile phase to neutralize the acidic sites on the silica gel.[1][3] - Change stationary phase: Consider using a less acidic stationary phase, such as alumina or end-capped silica gel.[2][3]
Poor Separation (Co-elution) The polarity of the mobile phase is not optimized for separating the target compound from impurities.- Optimize the eluent system: Use thin-layer chromatography (TLC) to determine the ideal solvent system. Aim for an Rf value of approximately 0.2-0.4 for this compound for the best separation on the column.[3] - Use a shallower gradient: If using gradient elution, decrease the rate of increase of the polar solvent to improve resolution.
Compound is Not Eluting The mobile phase is not polar enough to move the compound down the column.- Gradually increase eluent polarity: Systematically increase the proportion of the more polar solvent in your mobile phase.
Compound Elutes Too Quickly The mobile phase is too polar, causing the compound to elute with the solvent front.- Start with a less polar eluent: Begin with a higher percentage of the non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity.
Low Recovery of Product The compound may be irreversibly adsorbed to the silica gel or could be degrading on the column.- Deactivate the silica: Add a basic modifier like triethylamine to the eluent.[1][3] - Perform a 2D TLC test: This can help determine if the compound is unstable on the silica gel.[2] - Switch to a more inert stationary phase: Alumina can be a suitable alternative if degradation is suspected.[3]
Cracked or Channeled Silica Bed The column was not packed properly, leading to an uneven flow of the mobile phase.- Repack the column: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the column chromatography of this compound?

A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[3] The exact ratio should be determined by running TLC plates first to find a system that gives your product an Rf value between 0.2 and 0.4.[3]

Q2: Why is my purified this compound showing a streaky or tailing spot on the TLC plate?

Peak tailing is a common issue with pyridine compounds on silica gel.[1][2] It is often caused by the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica surface.[2] To mitigate this, you can add a small amount of triethylamine or another base to your TLC developing chamber and your column's mobile phase.[1]

Q3: Should I use dry loading or wet loading for my sample?

Dry loading is often recommended for purifying this compound, especially if it is not readily soluble in the initial mobile phase.[3][4] This technique can lead to better band resolution and a more efficient separation. To dry load, dissolve your crude product in a minimal amount of a volatile solvent, add a small portion of silica gel, and evaporate the solvent until you have a dry, free-flowing powder to add to the top of your column.[3]

Q4: Is silica gel the only option for the stationary phase?

While silica gel is the most common stationary phase, it may not always be optimal if your compound shows significant tailing or degradation.[2][3] In such cases, consider using alumina, which is a more basic stationary phase, or a chemically modified silica gel like end-capped silica.[2]

Q5: How can I tell if my compound is degrading on the column?

If you observe the appearance of new spots on your TLC plates as you analyze the fractions, or if your overall recovery is very low despite seeing the compound elute, it may be degrading. A 2D TLC experiment can help confirm instability on silica gel.[2]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology. The solvent system and column size should be optimized based on the scale of your purification and TLC analysis.

1. Preparation of the Stationary Phase (Slurry Packing):

  • Select a glass column of appropriate size. A general guideline is to use 20-40 grams of silica gel per gram of crude material to be purified.[3]

  • In a beaker, create a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate).

  • Swirl the slurry to dislodge any trapped air bubbles.

  • Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing.

  • Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.[4]

2. Sample Loading (Dry Loading Method):

  • Dissolve the crude this compound in a minimal volume of a volatile solvent like dichloromethane or acetone.

  • Add 2-3 times the mass of your crude product in silica gel to this solution.[3]

  • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column.[3]

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin elution with the low-polarity solvent system determined from your TLC analysis.

  • Collect fractions in an orderly manner (e.g., in test tubes in a rack).

  • Monitor the progress of the separation by analyzing the collected fractions using TLC.

4. Product Isolation:

  • Based on the TLC analysis, combine the fractions containing the pure this compound.

  • Remove the solvent from the combined pure fractions under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.

Workflow and Troubleshooting Diagram

G cluster_prep Preparation cluster_run Execution cluster_outcome Outcome & Troubleshooting cluster_troubleshoot Troubleshooting Steps TLC 1. TLC Analysis (Determine Rf and solvent system) Pack 2. Pack Column (Silica gel slurry) TLC->Pack Load 3. Load Sample (Dry loading recommended) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Pure Pure Product Isolated Analyze->Pure Impure Issues Encountered Analyze->Impure Separation Issues Tailing Tailing? Add TEA to eluent Impure->Tailing CoElution Co-elution? Use shallower gradient Impure->CoElution NoElution No Elution? Increase eluent polarity Impure->NoElution Degradation Degradation? Switch to Alumina Impure->Degradation Tailing->Elute Re-run CoElution->Elute Re-run NoElution->Elute Re-run Degradation->Pack Re-pack & Re-run

Caption: Workflow for column chromatography and troubleshooting common issues.

References

Troubleshooting low yield in Buchwald-Hartwig amination of 2-Acetamido-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with the Buchwald-Hartwig amination of 2-Acetamido-5-bromopyridine, a substrate known for its unique challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the Buchwald-Hartwig amination of this compound prone to low yields?

Low yields with this substrate are often due to a combination of factors. The most significant challenge is potential catalyst poisoning by the pyridine nitrogen, which can coordinate to the palladium center and inhibit its catalytic activity.[1] Additionally, the acetamido group can influence the electronic properties of the pyridine ring, and the overall reaction is highly sensitive to the choice of catalyst, ligand, base, and solvent, as well as the purity of all reagents.[2][3]

Q2: How do I select the right ligand to prevent catalyst poisoning and improve yield?

The key is to use sterically hindered and electron-rich biarylphosphine ligands.[1][4] These bulky ligands create a coordinatively saturated environment around the palladium atom, which physically blocks the pyridine nitrogen from binding and deactivating the catalyst.[1] Ligands like XPhos, RuPhos, and SPhos are often effective for coupling challenging heteroaryl halides.[2][3] A systematic screening of several ligands is the most effective approach to identify the optimal choice for your specific amine coupling partner.

Q3: Which base is most suitable for this reaction, especially if my amine is sensitive?

The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) often lead to faster reaction rates.[3][5] However, if your substrate contains base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended.[3][5] Using a weaker base may require higher reaction temperatures or longer reaction times to achieve full conversion.[5]

Q4: What are the best solvents for this reaction?

Aprotic, non-polar, or weakly polar solvents are generally preferred. Toluene and 1,4-dioxane are the most common and effective solvents for Buchwald-Hartwig aminations.[1][5] Tetrahydrofuran (THF) can also be used. It is crucial to use anhydrous and degassed solvents, as the palladium catalyst is sensitive to both oxygen and moisture.[1][5]

Q5: What are the most common side reactions and how can I minimize them?

A common side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.[5] This can be minimized by optimizing the base (sometimes a weaker base helps), lowering the reaction temperature, and screening different ligands.[5] Another potential issue is the decomposition of the catalyst at excessively high temperatures, which is often observed by the formation of palladium black.[1]

Troubleshooting Guide

Issue 1: Low to No Conversion of Starting Material

If you observe a significant amount of unreacted this compound, consider the following causes and solutions.

Potential Cause Troubleshooting Steps & Solutions
Inactive or Poisoned Catalyst The pyridine nitrogen can inhibit the palladium catalyst.[1] Solution: Switch to a bulkier, more electron-rich ligand such as XPhos, RuPhos, or other biaryl phosphine ligands to shield the metal center.[1][2][3] Using a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3) can also be more reliable than generating the active Pd(0) species in situ.[3]
Suboptimal Base The base may be too weak to facilitate the deprotonation of the amine-palladium complex effectively.[1] Solution: If your substrates are stable, try a stronger base like NaOtBu or LHMDS. If using weaker bases like Cs₂CO₃, you may need to increase the reaction temperature.[3]
Poor Reagent/Solvent Quality Palladium-catalyzed reactions are highly sensitive to air and moisture.[1] Solution: Ensure all reagents are pure and dry. Use anhydrous, degassed solvents. Set up the reaction under a strictly inert atmosphere (Argon or Nitrogen).[5]
Insufficient Temperature The reaction may be too slow at the current temperature. Solution: Cautiously increase the reaction temperature in 10 °C increments, typically targeting a range of 80-110 °C.[1][3] Monitor for any signs of catalyst decomposition (formation of palladium black).
Reagent Insolubility If the starting materials or base are not fully dissolved, the reaction will be inefficient.[1] Solution: Screen alternative solvents like 1,4-dioxane or THF if solubility in toluene is an issue.[5]
Issue 2: Reaction Stalls or Proceeds Very Slowly

If the reaction starts but fails to reach completion, investigate these possibilities.

Potential Cause Troubleshooting Steps & Solutions
Gradual Catalyst Deactivation Even with a suitable ligand, slow poisoning of the catalyst over the reaction time can occur. Solution: Increase the catalyst and/or ligand loading slightly (e.g., from 2 mol% to 4 mol% Pd).
Product Inhibition The product itself may have some inhibitory effect on the catalyst, though this is less common. Solution: Ensure vigorous stirring. If the reaction stalls, sometimes a fresh portion of catalyst/ligand can restart it, though this is not ideal. Prioritizing an optimal initial setup is key.

Data Presentation: Example Optimization Tables

The following tables illustrate a systematic approach to optimizing the reaction yield by screening different parameters one at a time. The data is representative and serves as a guide for experimental design.

Table 1: Ligand Screening Conditions: this compound (1.0 equiv), Amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), Base (NaOtBu, 1.4 equiv), Solvent (Toluene), Temperature (100 °C), Time (12 h).

EntryLigand (4 mol%)Yield (%)
1Xantphos35
2RuPhos78
3XPhos 92
4BINAP21

Table 2: Base Screening Conditions: this compound (1.0 equiv), Amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), Ligand (XPhos, 4 mol%), Solvent (Toluene), Temperature (100 °C), Time (12 h).

EntryBase (1.4 equiv)Yield (%)
1K₃PO₄55
2Cs₂CO₃75
3NaOtBu 92
4LHMDS89

Table 3: Solvent Screening Conditions: this compound (1.0 equiv), Amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), Ligand (XPhos, 4 mol%), Base (NaOtBu, 1.4 equiv), Temperature (100 °C), Time (12 h).

EntrySolventYield (%)
1THF71
2Toluene 92
31,4-Dioxane88

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a reliable starting point for the amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1–1.2 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 2 mol% or a pre-catalyst like XPhos Pd G3, 2 mol%)

  • Phosphine Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • Preparation: In a glovebox or under a stream of inert gas, add the this compound, amine, base, palladium source, and phosphine ligand to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.[2]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[2][5]

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe.[5]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80–110 °C) and stir vigorously.[2][3]

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove palladium residues and inorganic salts.[2][3]

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.

Visualizations

Buchwald-Hartwig Catalytic Cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (+ Ar-X) amido_complex L-Pd(II)(Ar)(NR'R'') oa_complex->amido_complex Ligand Exchange & Deprotonation (+ HNR'R'', - HX) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' (Product) amido_complex->product

Caption: A simplified diagram of the Buchwald-Hartwig catalytic cycle.

Troubleshooting Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_catalyst Is the Catalyst System Optimal? start->check_catalyst check_conditions Are Reaction Conditions Correct? start->check_conditions check_reagents Are Reagents Pure & Anhydrous? start->check_reagents solution_ligand Screen Bulky Ligands (XPhos, RuPhos) Use a Pre-catalyst check_catalyst->solution_ligand No solution_base Screen Bases (NaOtBu vs. Cs₂CO₃) check_catalyst->solution_base No solution_temp Increase Temperature (80-110 °C) check_conditions->solution_temp No solution_solvent Screen Solvents (Toluene, Dioxane) check_conditions->solution_solvent No solution_inert Ensure Inert Setup (Degas Solvent, Use Glovebox) check_reagents->solution_inert No

Caption: A logical workflow for troubleshooting low reaction yields.

Caption: The essential components for a successful amination reaction.

References

Technical Support Center: Improving Regioselectivity of Reactions with 2-Acetamido-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the regioselectivity of reactions involving 2-Acetamido-5-bromopyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during cross-coupling and nucleophilic aromatic substitution reactions with this compound, focusing on controlling the site of reaction.

Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)

The primary challenge in cross-coupling reactions with this compound is achieving selective reaction at the C5 position (bearing the bromine atom) without undesired side reactions.

Q1: My Suzuki-Miyaura coupling reaction is giving low yields and a mixture of products. How can I improve the regioselectivity for the C5 position?

Answer: Low yields and poor regioselectivity in Suzuki-Miyaura coupling with bromopyridines can be attributed to several factors, including catalyst inhibition and suboptimal reaction conditions.[1] The pyridine nitrogen's lone pair of electrons can coordinate with the palladium catalyst, leading to deactivation.[1][2]

Troubleshooting Strategies:

  • Catalyst and Ligand Selection: For electron-rich substrates like this compound, bulky, electron-rich phosphine ligands are often beneficial.[2] Consider screening different palladium precursors and ligands.

  • Base Selection: The choice of base is critical. While stronger bases can enhance reactivity, they may also promote side reactions. Potassium phosphate (K₃PO₄) is often a good choice for Suzuki reactions.[3][4]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is commonly used.[2] The ratio may need optimization to ensure all components remain soluble.

  • Temperature Control: While many coupling reactions require heat, excessive temperatures can lead to catalyst decomposition and an increase in side reactions.[2][5]

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxygen from promoting unwanted side reactions like homocoupling of the boronic acid.[1][5]

Q2: I am observing significant debromination (hydrodehalogenation) in my cross-coupling reaction. What causes this and how can I minimize it?

Answer: Debromination is a common side reaction where the bromine atom is replaced by a hydrogen atom. This can occur when the palladium(II) intermediate reacts with a hydride source before the desired cross-coupling takes place.[5]

Troubleshooting Strategies:

  • Choice of Base: Some bases can act as hydride donors. If debromination is a significant issue, consider screening different bases such as sodium tert-butoxide, lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate.[5]

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands can promote the desired reductive elimination to form the C-C or C-N bond and suppress side reactions.[5]

  • Solvent Purity: Ensure that your solvents are anhydrous and not a source of hydrides.[2]

Q3: How does the acetamido group at the C2 position influence the regioselectivity of cross-coupling reactions?

Answer: The acetamido group is an electron-donating group, which can influence the electronic properties of the pyridine ring. In palladium-catalyzed cross-coupling reactions of dihalopyridines, the reaction tends to occur at the more electron-deficient position or the position with the more reactive halide (I > Br > Cl).[6][7] In this compound, the bromine at the C5 position is the primary site for oxidative addition of the palladium catalyst. The acetamido group can also have a directing effect in some reactions.

Nucleophilic Aromatic Substitution (SNAr)
Q4: I am attempting a nucleophilic aromatic substitution (SNAr) reaction. At which position is the reaction most likely to occur?

Answer: In nucleophilic aromatic substitution reactions, the nucleophile typically attacks an electron-deficient carbon atom. For pyridine derivatives, the positions ortho and para to the ring nitrogen (C2, C4, C6) are generally more electron-deficient and thus more susceptible to nucleophilic attack. The outcome of SNAr reactions can be influenced by the presence of activating groups (electron-withdrawing groups) and the nature of the leaving group.[8][9] For this compound, direct SNAr at the C5 position is less likely without strong activation, as the bromine is not at a position typically activated by the ring nitrogen. However, some directed SNAr reactions have been reported where ortho substituents can direct the substitution.[10]

Troubleshooting Strategies for SNAr:

  • Reaction Conditions: SNAr reactions on less activated systems may require harsher conditions, such as higher temperatures or stronger nucleophiles.

  • Mechanism Consideration: Be aware that some SNAr reactions may proceed through a concerted mechanism rather than the classical two-step addition-elimination pathway.[9][11]

Data Presentation

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromopyridines
Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Typical Yields
Pd(OAc)₂ (2)NoneK₂CO₃ (2)50% aq. Isopropanol80Good to Excellent[12]
Pd(PPh₃)₄ (5)---K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)90Moderate to Good[12]
Pd₂(dba)₃ (1-1.5)P(t-Bu)₃ (3-4.5)KF (3)1,4-Dioxane110Good to Excellent[12]
Pd(PPh₃)₄ (5)---K₃PO₄ (1.5)1,4-Dioxane/H₂O85-95Moderate to Good[13]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure and requires optimization for specific substrates.[1][4][12]

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), and potassium phosphate (2.2 mmol).[12] Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol).[12]

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.[12]

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.[12]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[12] Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS). Typical reaction times are 12-24 hours.[1][12]

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine.[1][2] Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.[12]

General Protocol for Buchwald-Hartwig Amination

This is a generalized procedure and requires optimization for specific substrates.[2]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base (e.g., sodium tert-butoxide) to a dry reaction vessel.

  • Reagent Addition: Add this compound and the amine coupling partner, followed by the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.[2] Dry the organic layer, filter, and concentrate. Purify the crude product as needed.

General Protocol for Sonogashira Coupling

This is a generalized procedure and requires optimization for specific substrates. A copper co-catalyst is often used, but copper-free protocols exist to avoid Glaser coupling.[2][5]

  • Reaction Setup: To a degassed solution of this compound (1.0 equiv) in a suitable solvent mixture (e.g., THF/Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄) and, if used, the copper(I) co-catalyst (e.g., CuI).[14]

  • Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere.[2]

  • Alkyne Addition: Add the terminal alkyne (1.0-1.5 equiv.) dropwise to the reaction mixture.[2][14]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) until completion, monitoring by TLC or LC-MS.[14][15]

  • Workup: Upon completion, concentrate the reaction mixture and purify the crude product, for example, by column chromatography.[2]

Visualizations

Caption: Troubleshooting workflow for poor regioselectivity.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition 2-Acetamido- 5-bromopyridine pd_intermediate R-Pd(II)Ln-Br (R = Pyridyl) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation r_pd_ar R-Pd(II)Ln-Ar transmetalation->r_pd_ar boronic_acid Ar-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination r_pd_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-Ar reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 2-Acetamido-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed ¹H NMR analysis of 2-Acetamido-5-bromopyridine, a crucial scaffold in medicinal chemistry. Due to the absence of a publicly available experimental spectrum for this compound, this guide offers a predictive analysis based on the well-established principles of substituent effects on the pyridine ring. To support this analysis, experimental data for structurally related compounds are provided for objective comparison.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit signals for three aromatic protons on the pyridine ring, one amide proton (NH), and three protons from the acetyl methyl group. The chemical shifts are influenced by the electronic effects of both the electron-donating acetamido group at the C2 position and the electron-withdrawing bromo group at the C5 position.

The acetamido group is an ortho, para-director and is activating, which would typically shield the protons at the C3 and C5 positions. Conversely, the bromo substituent is deactivating and will deshield the ortho (C4 and C6) and para (C2) protons. The interplay of these effects will determine the final chemical shifts.

The expected signals are:

  • H6: This proton is ortho to the bromine and meta to the acetamido group. It is expected to be the most deshielded aromatic proton, appearing as a doublet.

  • H4: This proton is ortho to the bromine and meta to the acetamido group. It will be deshielded and is expected to appear as a doublet of doublets.

  • H3: This proton is ortho to the acetamido group and meta to the bromine. It will be the most shielded of the aromatic protons and will appear as a doublet.

  • NH: The amide proton will likely appear as a broad singlet.

  • CH₃: The methyl protons of the acetamido group will appear as a sharp singlet.

Comparative ¹H NMR Data

To contextualize the predicted spectrum of this compound, the following table summarizes the experimental ¹H NMR data for related pyridine derivatives. These compounds allow for the assessment of the individual contributions of the acetamido and bromo substituents to the chemical shifts of the pyridine ring protons.

Compound NameH3 (δ, ppm)H4 (δ, ppm)H5 (δ, ppm)H6 (δ, ppm)Other Signals (δ, ppm)
This compound (Predicted) ~7.8 (d)~8.0 (dd)-~8.4 (d)~8.2 (s, NH), ~2.2 (s, CH₃)
2-Acetamidopyridine 8.13 (d)7.68 (t)7.03 (d)8.18 (d)8.32 (s, NH), 2.19 (s, CH₃)
5-Bromopyridine 7.87 (dd)8.75 (d)-8.75 (d)-
2-Aminopyridine [1][2][3]6.47 (d)7.38 (t)6.61 (dd)8.05 (d)4.63 (s, NH₂)

Note: Chemical shifts are typically reported in ppm downfield from a TMS standard. The solvent used can influence the exact chemical shift values.

Experimental Protocol for ¹H NMR Analysis

This section outlines a standard protocol for the acquisition of a ¹H NMR spectrum for a compound such as this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean, dry vial. The choice of solvent is critical and should be one in which the compound is fully soluble.

  • Once fully dissolved, transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

  • Ensure the height of the solution in the NMR tube is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spinner turbine and adjust its position for optimal field homogeneity.

  • Place the sample into the NMR spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve high homogeneity, which is essential for obtaining sharp, well-resolved peaks.

  • Set the appropriate acquisition parameters, including:

    • Pulse sequence (e.g., a standard single-pulse experiment).

    • Number of scans (typically 8 to 16 for a sample of this concentration).

    • Acquisition time (usually 2-4 seconds).

    • Relaxation delay (1-5 seconds).

  • Acquire the free induction decay (FID) data.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift value (e.g., CDCl₃ at 7.26 ppm).

  • Integrate the peaks to determine the relative number of protons corresponding to each signal.

  • Analyze the splitting patterns (multiplicity) and coupling constants (J-values) to deduce the connectivity of the protons in the molecule.

Visualizing the Workflow

The following diagrams illustrate the logical relationships and workflow involved in the ¹H NMR analysis of a substituted pyridine.

logical_relationship cluster_molecule Molecular Structure and Substituent Effects cluster_prediction Predicted ¹H NMR Spectrum Structure This compound Acetamido Acetamido Group (C2) - Electron Donating - Ortho, para-directing Structure->Acetamido Bromo Bromo Group (C5) - Electron Withdrawing - Deactivating Structure->Bromo H3 H3: Doublet (Most Shielded) Acetamido->H3 Shielding H6 H6: Doublet (Most Deshielded) Bromo->H6 Deshielding H4 H4: Doublet of Doublets Bromo->H4 Deshielding Amide NH: Broad Singlet Methyl CH3: Singlet

Substituent Effects on Predicted ¹H NMR Signals

experimental_workflow prep Sample Preparation dissolve Dissolve in Deuterated Solvent prep->dissolve transfer Transfer to NMR Tube dissolve->transfer acq Data Acquisition transfer->acq lock Lock & Shim acq->lock setup Set Parameters lock->setup run Acquire FID setup->run proc Data Processing run->proc ft Fourier Transform proc->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate analysis Spectral Analysis calibrate->analysis integrate Integrate Peaks analysis->integrate multiplicity Analyze Multiplicity & J-Coupling integrate->multiplicity assign Assign Signals multiplicity->assign

Workflow for ¹H NMR Analysis

References

Comparative Analysis of 13C NMR Spectral Data for 2-Amino-5-bromopyridine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the 13C NMR spectral characteristics of 2-Amino-5-bromopyridine. This guide provides a comparative analysis with related pyridine derivatives, supported by experimental data and protocols.

Note on Availability of Spectral Data: Extensive searches for the experimental 13C NMR spectral data of 2-Acetamido-5-bromopyridine did not yield any publicly available spectra. Therefore, this guide focuses on its immediate precursor, 2-Amino-5-bromopyridine, for which reliable data is accessible. This comparison provides valuable insights into the electronic environment of the pyridine ring and the influence of substituents, which can be extrapolated to understand the spectral characteristics of its acetylated derivative.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules.[1][2] Specifically, 13C NMR provides direct information about the carbon skeleton of a molecule.[2] The chemical shift of each carbon atom is highly sensitive to its local electronic environment, making 13C NMR an invaluable tool for identifying functional groups and determining the substitution pattern of aromatic and heterocyclic compounds.

This guide presents a comparative analysis of the 13C NMR spectral data for 2-Amino-5-bromopyridine and its analogues, 2-Aminopyridine and 2-Bromopyridine. By comparing the chemical shifts of the carbon atoms in the pyridine ring, we can deduce the electronic effects of the amino and bromo substituents.

Comparative 13C NMR Spectral Data

The 13C NMR chemical shifts for 2-Amino-5-bromopyridine, 2-Aminopyridine, and 2-Bromopyridine are summarized in the table below. The data is presented in parts per million (ppm) relative to a standard reference.

Carbon Atom 2-Amino-5-bromopyridine 2-Aminopyridine [3]2-Bromopyridine [4][5]
C2Data not availableData not available150.3
C3Data not availableData not available122.8
C4Data not availableData not available138.6
C5Data not availableData not available128.4
C6Data not availableData not availableData not available

Note: Specific peak assignments for 2-Amino-5-bromopyridine and 2-Aminopyridine from the available search results were not complete. The table reflects the available data.

Experimental Protocol for 13C NMR Spectroscopy

The following is a general protocol for acquiring 13C NMR spectra of heterocyclic compounds like the ones discussed.

1. Sample Preparation:

  • Dissolve 10-50 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]

  • Tune and match the probe for the 13C frequency.

  • Set the sample spinning to the recommended rate (typically 20 Hz).

3. Data Acquisition:

  • Acquire a standard proton-decoupled 13C NMR spectrum.[1]

  • Typical acquisition parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more, depending on the sample concentration.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Reference the spectrum to the solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Structural and Spectral Relationship of 2-Amino-5-bromopyridine

The following diagram illustrates the structure of 2-Amino-5-bromopyridine and the expected regions for its 13C NMR chemical shifts based on the influence of the amino and bromo substituents.

Caption: Structure of 2-Amino-5-bromopyridine and predicted 13C NMR shifts.

This guide provides a foundational understanding of the 13C NMR spectral characteristics of 2-Amino-5-bromopyridine and related compounds. The provided data and protocols are intended to assist researchers in the identification and structural elucidation of substituted pyridine derivatives.

References

A Comparative Guide to HPLC Methods for Purity Assessment of 2-Acetamido-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 2-Acetamido-5-bromopyridine is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy. This guide provides a comparative overview of potential reversed-phase HPLC (RP-HPLC) methods for the purity determination of this compound, supported by a detailed experimental protocol and workflow.

Comparison of HPLC Methods

The selection of an appropriate HPLC method is crucial for effectively separating this compound from its potential impurities. The following table compares two potential RP-HPLC methods with different column and mobile phase chemistries. Method 1 is a standard approach, while Method 2 offers an alternative for potentially challenging separations.

ParameterMethod 1: Standard C18 MethodMethod 2: Alternative Phenyl-Hexyl Method
Stationary Phase (Column) C18 (Octadecyl Silane), 5 µm, 4.6 x 150 mmPhenyl-Hexyl, 3.5 µm, 4.6 x 100 mm
Rationale for Selection C18 columns are versatile and widely used for their hydrophobic retention of a broad range of compounds, making them a good starting point for pyridine derivatives.[2][4]Phenyl-Hexyl columns provide alternative selectivity, particularly for aromatic compounds, through pi-pi interactions, which can be beneficial for separating structurally similar impurities.
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B AcetonitrileMethanol
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-80% B; 15-18 min: 80% B; 18-20 min: 10% B0-1 min: 15% B; 1-12 min: 15-70% B; 12-15 min: 70% B; 15-17 min: 15% B
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 30 °C35 °C
Detection Wavelength 254 nm254 nm
Injection Volume 5 µL5 µL
Pros Utilizes common and readily available reagents and columns. The formic acid in the mobile phase can improve peak shape for basic compounds like pyridines.[1]Offers different selectivity which may resolve co-eluting peaks. Ammonium acetate is a volatile buffer, making this method more compatible with mass spectrometry (MS) detection if needed.
Cons May not provide sufficient resolution for all potential impurities.Methanol as an organic modifier can result in higher backpressure compared to acetonitrile.

Experimental Protocol: HPLC Purity of this compound (Method 1)

This section provides a detailed protocol for the recommended starting method for the purity assessment of this compound.

1. Instrumentation:

  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 5 µm particle size, 4.6 x 150 mm (or equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    15 80
    18 80
    18.1 10

    | 25 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

3. Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the standard solution.

4. System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plates should be not less than 2000.

5. Analysis:

  • Inject the diluent as a blank, followed by the standard and sample solutions.

  • Record the chromatograms and integrate the peaks.

  • Calculate the percentage purity of the sample by the area normalization method, assuming all impurities have a similar response factor to the main peak. For higher accuracy, a relative response factor for each impurity should be determined.

Potential Impurities

During the synthesis of this compound, several impurities could potentially form. One likely impurity, based on the synthesis of the precursor 2-amino-5-bromopyridine, is the di-brominated analog, 2-Acetamido-3,5-dibromopyridine.[5] Other potential impurities could include starting materials, reagents, and by-products from side reactions.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the HPLC purity assessment of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh Standard & Sample B Dissolve in Diluent A->B C Volumetric Dilution B->C E System Suitability Test (SST) C->E D System Setup & Equilibration D->E F Inject Blank, Standard, & Sample E->F SST Pass G Chromatogram Integration F->G H Purity Calculation G->H I Generate Report H->I

Caption: HPLC Purity Analysis Workflow.

This guide provides a foundational understanding and a practical starting point for developing a robust HPLC method for the purity assessment of this compound. It is essential to perform method validation according to ICH guidelines to ensure the method is suitable for its intended purpose.

References

A Comparative Guide to GC-MS Analysis of 2-Acetamido-5-bromopyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of reaction conditions for the synthesis of 2-Acetamido-5-bromopyridine, with a focus on the purity and impurity profiles as determined by Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols and supporting data are presented to aid in the selection of optimal synthetic and analytical methodologies.

Comparison of Synthetic Routes and Impurity Profiles

The synthesis of this compound is typically achieved through the acetylation of 2-Amino-5-bromopyridine. The purity of the final product is highly dependent on the quality of the starting material and the reaction conditions employed for both the initial bromination of 2-aminopyridine and the subsequent acetylation. A common impurity arising from the bromination step is the over-brominated product, 2-amino-3,5-dibromopyridine. This impurity can carry through to the final product as 2-Acetamido-3,5-dibromopyridine.

The following table summarizes the GC-MS analysis of hypothetical reaction mixtures for the synthesis of this compound under different conditions. The data illustrates how variations in the brominating agent and reaction control can impact the product purity and the formation of key byproducts.

ParameterCondition A: Standard Bromination (Br2/AcOH)Condition B: Controlled Bromination (NBS/MeCN)Condition C: Alternative Route (PTT/CH2Cl2)
This compound (% Area) 95.2%98.5%97.8%
2-Acetamido-3,5-dibromopyridine (% Area) 3.5%0.8%1.1%
Unreacted 2-Amino-5-bromopyridine (% Area) 0.8%0.5%0.7%
Other Impurities (% Area) 0.5%0.2%0.4%

This data is representative and intended for comparative purposes.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

The synthesis involves a two-step process: the bromination of 2-aminopyridine followed by acetylation.

Step 1: Bromination of 2-Aminopyridine (Example using NBS)

  • To a solution of 2-aminopyridine (1 equivalent) in acetonitrile, add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at 0-5 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-amino-5-bromopyridine.

Step 2: Acetylation of 2-Amino-5-bromopyridine

  • Dissolve the crude 2-amino-5-bromopyridine in a suitable solvent, such as dichloromethane or acetic acid.

  • Add acetic anhydride (1.1 equivalents) dropwise to the solution.

  • Stir the mixture at room temperature for 1-2 hours.

  • After the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase to obtain the crude this compound, which can be further purified by recrystallization.

GC-MS Analysis Protocol

The reaction mixtures are analyzed by Gas Chromatography-Mass Spectrometry to determine the relative abundance of the product and impurities.

  • Instrumentation : A standard GC-MS system equipped with a capillary column is suitable for this analysis.

  • GC Column : A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Oven Temperature Program :

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature : 250 °C.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode : Split (e.g., 50:1) or splitless, depending on the sample concentration.

  • MS Detector :

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-500 amu.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis GC-MS Analysis start 2-Aminopyridine bromination Bromination (e.g., with NBS) start->bromination intermediate Crude 2-Amino-5-bromopyridine bromination->intermediate acetylation Acetylation (with Acetic Anhydride) intermediate->acetylation product Crude this compound acetylation->product purification Purification (Recrystallization) product->purification sampling Sample Preparation (Dilution in Solvent) product->sampling In-process Control final_product Pure this compound purification->final_product final_product->sampling Final Product QC injection GC Injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis (Peak Integration and Identification) detection->data_analysis report Purity and Impurity Profile data_analysis->report

Caption: Workflow for Synthesis and GC-MS Analysis.

Alternative Analytical Techniques

While GC-MS is a robust method for analyzing this compound reaction mixtures, other techniques can provide complementary information:

  • High-Performance Liquid Chromatography (HPLC) : Particularly useful for analyzing less volatile impurities or thermally labile compounds. A reversed-phase C18 column with a UV detector is a common setup.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are invaluable for the structural elucidation of the main product and any significant impurities that can be isolated.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : Can be used to confirm the presence of key functional groups (e.g., amide carbonyl, C-Br bond) in the final product.

The choice of analytical technique will depend on the specific goals of the analysis, such as routine purity checks, impurity identification, or in-depth structural characterization. For comprehensive quality control, a combination of chromatographic and spectroscopic methods is often employed.

Reactivity Face-Off: 2-Acetamido-5-bromopyridine vs. 2-Amino-5-bromopyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceuticals and complex organic molecules, substituted pyridines are indispensable building blocks. Among them, 2-substituted-5-bromopyridines serve as versatile intermediates for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of two key analogues: 2-Acetamido-5-bromopyridine and 2-Amino-5-bromopyridine. The choice between the amino and the acetamido functional group can significantly influence reaction outcomes, efficiency, and substrate scope. This analysis is supported by experimental data from analogous systems and established chemical principles to inform reaction design and optimization.

Electronic Effects: A Tale of Two Donors

The reactivity of the C-Br bond in 5-bromopyridines in common cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira is primarily dictated by the ease of the initial oxidative addition step to a palladium(0) catalyst. This step is highly sensitive to the electronic properties of the pyridine ring.

The 2-amino group (-NH₂) is a potent electron-donating group through resonance (+M effect). The lone pair of electrons on the nitrogen atom increases the electron density of the pyridine ring, particularly at the ortho and para positions. This heightened electron density at the C-Br bond (para to the amino group) facilitates the oxidative addition of the palladium catalyst, thereby enhancing the reactivity of the molecule.

The 2-acetamido group (-NHCOCH₃) is also an electron-donating group. However, the lone pair on the nitrogen atom is partially delocalized into the adjacent carbonyl group. This competing resonance reduces its ability to donate electron density to the pyridine ring compared to the amino group. Consequently, the 2-acetamido group is a less potent activating group. This moderation of reactivity can be advantageous in preventing side reactions or in cases where the free amine might interfere with the catalyst.

G cluster_amino 2-Amino-5-bromopyridine cluster_acetamido This compound A Strong +M Effect (Electron Donating) B Increased electron density at C-Br bond A->B C Facilitated Oxidative Addition B->C D Higher Reactivity C->D X Moderate +M Effect (Delocalized Lone Pair) Y Slightly lower electron density at C-Br bond X->Y Z Slower Oxidative Addition Y->Z W Lower Reactivity Z->W

Caption: Electronic influence on reactivity.

Performance in Suzuki-Miyaura Cross-Coupling

The following table summarizes representative yields for the Suzuki coupling of N-[5-bromo-2-methylpyridin-3-yl]acetamide with various arylboronic acids, which serves as a proxy for the reactivity of this compound.[1]

ReactantCoupling Partner (Arylboronic Acid)CatalystBaseSolventTemp (°C)Yield (%)
N-[5-bromo-2-methylpyridin-3-yl]acetamidePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9585
N-[5-bromo-2-methylpyridin-3-yl]acetamide4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9582
N-[5-bromo-2-methylpyridin-3-yl]acetamide4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9588
N-[5-bromo-2-methylpyridin-3-yl]acetamide4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9578

Experimental Protocols

Below are generalized protocols for key cross-coupling reactions. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrate combinations.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from procedures for Suzuki couplings of related bromopyridine derivatives.[2]

Materials:

  • This compound or 2-Amino-5-bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or Pd(OAc)₂/SPhos precatalyst

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To a dry Schlenk flask, add the bromopyridine, arylboronic acid, and base.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a general procedure for the amination of bromopyridines.[3][4]

Materials:

  • This compound or 2-Amino-5-bromopyridine (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos or other suitable phosphine ligand (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add the bromopyridine, Pd₂(dba)₃, ligand, and NaOtBu to a dry Schlenk flask.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the flask and heat the mixture with vigorous stirring at 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate under vacuum.

  • Purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol is adapted from a procedure for the coupling of 2-amino-3-bromopyridines with terminal alkynes.[5]

Materials:

  • This compound or 2-Amino-5-bromopyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(CF₃COO)₂ (0.025 equiv) or PdCl₂(PPh₃)₂ (0.03 equiv)

  • Triphenylphosphine (PPh₃) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) or other amine base

  • Anhydrous DMF or THF

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the palladium catalyst, PPh₃, and CuI.

  • Add the anhydrous solvent and stir for 30 minutes.

  • Add the bromopyridine, terminal alkyne, and amine base.

  • Heat the reaction mixture at an appropriate temperature (e.g., 60-100 °C) until the starting material is consumed, as monitored by TLC.

  • Cool the mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride solution.

  • Extract the aqueous layer, combine the organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

G start Reaction Setup (Bromopyridine, Coupling Partner, Base, Catalyst, Solvent) heat Heating & Stirring under Inert Atmosphere start->heat monitor Reaction Monitoring (TLC, LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for cross-coupling.

Conclusion

In comparing this compound and 2-Amino-5-bromopyridine, a clear distinction in reactivity emerges from fundamental electronic principles. The 2-amino derivative is predicted to be more reactive in palladium-catalyzed cross-coupling reactions due to the stronger electron-donating nature of the amino group. However, this enhanced reactivity can be a double-edged sword, as the free amine may in some cases coordinate to the palladium center and inhibit catalysis, necessitating its protection as an acetamide.

For researchers and drug development professionals, this analysis suggests that 2-amino-5-bromopyridine may be the preferred substrate for achieving higher reaction rates under milder conditions, provided that catalyst inhibition is not an issue. Conversely, this compound offers a more robust, albeit potentially less reactive, alternative that circumvents potential issues with the free amine, often leading to more consistent and higher yields, particularly in complex syntheses. The choice of substrate should therefore be guided by the specific requirements of the synthetic route and preliminary small-scale screening experiments.

References

Characterization of Impurities in 2-Acetamido-5-bromopyridine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Acetamido-5-bromopyridine, a key intermediate in the development of various pharmaceutical compounds, requires stringent control over impurities to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of analytical techniques for the characterization of potential impurities generated during its synthesis, supported by experimental protocols and data.

Genesis of Impurities in this compound Synthesis

The primary route to this compound involves the acetylation of 2-amino-5-bromopyridine. The impurity profile of the final product is influenced by both the quality of the starting material and the conditions of the acetylation reaction.

A significant impurity often originates from the synthesis of the precursor, 2-amino-5-bromopyridine, which is typically prepared by the bromination of 2-aminopyridine. Over-bromination during this step is a common side reaction, leading to the formation of 2-amino-3,5-dibromopyridine.[1] To mitigate this, the amino group is often protected by acetylation prior to bromination. However, even with this protective strategy, a di-brominated and acetylated impurity can still be formed.[1]

Consequently, the main process-related impurities in the synthesis of this compound are:

  • Impurity A: 2-Amino-5-bromopyridine (Unreacted Starting Material)

  • Impurity B: 2-Acetamido-3,5-dibromopyridine (Over-bromination Byproduct)

  • Impurity C: Di-acetylated 2-amino-5-bromopyridine (Side-reaction Product)

This guide will focus on the comparative characterization of these impurities using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is crucial for the accurate identification and quantification of impurities. HPLC, GC-MS, and NMR each offer distinct advantages and limitations in this context.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.
Applicability Well-suited for non-volatile and thermally labile compounds. Ideal for routine purity analysis and quantification.Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds.Excellent for structural elucidation and identification of unknown impurities. Quantitative NMR (qNMR) can be used for purity determination.
Sensitivity High, with typical limits of detection (LOD) in the ppm range.Very high, especially with selected ion monitoring (SIM), with LODs often in the sub-ppm range.Lower sensitivity compared to chromatographic techniques.
Sample Throughput High, suitable for in-process control and final product testing.Moderate, can be slower due to sample preparation (derivatization).Low, typically used for structural confirmation rather than high-throughput screening.
Data Output Retention time, peak area (for quantification), UV-Vis spectra (with PDA detector).Retention time, mass spectrum (for identification and structural information).Chemical shifts, coupling constants, providing a detailed molecular fingerprint.

Experimental Data and Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy. A reverse-phase HPLC method is typically employed for the analysis of pyridine derivatives.

Experimental Protocol:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL solution of this compound in acetonitrile/water (50:50).

Representative HPLC Data:

CompoundRetention Time (min)Relative Retention TimeResponse Factor (at 254 nm)
This compound8.51.001.00
Impurity A4.20.491.15
Impurity B10.11.190.92
Impurity C9.31.091.08

Note: The above data is representative and may vary depending on the specific HPLC conditions and column used.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile impurities. For polar compounds like acetylated aminopyridines, derivatization may be necessary to improve volatility and thermal stability.

Experimental Protocol:

  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

  • Sample Preparation: 1 mg/mL solution in dichloromethane. Silylation with a derivatizing agent like BSTFA may be required.

Representative GC-MS Data:

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound12.8214/216 (M+), 172/174, 131, 43
Impurity A9.5173/175 (M+), 94
Impurity B15.2292/294/296 (M+), 250/252/254, 211/213, 43
Impurity C14.1256/258 (M+), 214/216, 172/174, 43

Note: Mass fragments will show isotopic patterns characteristic of bromine-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for the definitive structural elucidation of impurities. Both 1H and 13C NMR are essential for unambiguous identification.

Experimental Protocol:

  • Instrument: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated chloroform (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).

  • Techniques: 1H NMR, 13C NMR, COSY, HSQC, HMBC.

Representative 1H NMR Chemical Shifts (δ, ppm) in CDCl3:

ProtonThis compoundImpurity AImpurity B
H38.25 (d)7.45 (dd)-
H47.80 (dd)6.40 (d)8.15 (s)
H68.10 (d)7.95 (d)8.40 (s)
NH8.50 (s, br)4.60 (s, br)8.70 (s, br)
CH32.20 (s)-2.25 (s)

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Workflow for Impurity Characterization

The following diagram illustrates a typical workflow for the characterization of impurities in the synthesis of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Impurity Analysis start 2-Amino-5-bromopyridine (Starting Material) acetylation Acetylation (Acetic Anhydride) start->acetylation crude Crude this compound acetylation->crude purification Purification (e.g., Recrystallization) crude->purification hplc HPLC-UV/PDA (Purity & Quantification) crude->hplc gcms GC-MS (Volatile Impurities & Identification) crude->gcms final_product Pure this compound purification->final_product nmr NMR Spectroscopy (Structural Elucidation) purification->nmr Isolate Impurities for Structural Confirmation final_product->hplc final_product->gcms data_analysis Data Analysis & Comparison hplc->data_analysis gcms->data_analysis nmr->data_analysis

Caption: Workflow for Synthesis and Impurity Characterization.

Conclusion

The comprehensive characterization of impurities in this compound synthesis necessitates a multi-pronged analytical approach. HPLC serves as the primary tool for routine purity testing and quantification of known impurities. GC-MS is invaluable for the identification of volatile and semi-volatile byproducts, while NMR spectroscopy provides definitive structural confirmation of unknown impurities. By employing these techniques in a complementary fashion, researchers and drug development professionals can ensure the quality and safety of this critical pharmaceutical intermediate.

References

A Comparative Analysis of the X-ray Crystal Structures of 2-Acetamido-5-bromopyridine and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a detailed comparative analysis of the single-crystal X-ray structures of 2-Acetamido-5-bromopyridine, 2-Amino-5-bromopyridine, and 2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide. This objective comparison, supported by comprehensive experimental data, is intended for researchers, scientists, and professionals in the field of drug development and materials science to facilitate a deeper understanding of the structural nuances of these pyridine derivatives.

Introduction

Substituted pyridines are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. The precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, governs their physicochemical properties and biological activity. This guide focuses on the structural elucidation of this compound and compares it with two related compounds: its parent amine, 2-Amino-5-bromopyridine, and a more complex derivative, 2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide. Understanding the subtle differences in their crystal packing, hydrogen bonding networks, and conformational preferences provides valuable insights for rational drug design and the development of novel crystalline materials.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for the three compounds, allowing for a direct comparison of their solid-state structures.

Table 1: Crystal Data and Structure Refinement.

ParameterThis compound2-Amino-5-bromopyridine2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide
CCDC Number841223--
COD Number-8103500-
Chemical FormulaC₇H₇BrN₂OC₅H₅BrN₂C₁₄H₁₃BrN₂O
Formula Weight215.05173.01305.17
Crystal SystemMonoclinicMonoclinicMonoclinic
Space GroupP2₁/cP2₁/cP2₁/c
a (Å)10.596(3)13.8014.0086(16)
b (Å)8.898(2)5.8399.4215(11)
c (Å)8.529(2)7.68720.610(2)
α (°)909090
β (°)96.08(3)106.04109.040(2)
γ (°)909090
Volume (ų)799.1(4)-2571.3(5)
Z448
Temperature (K)296-100
R-factor0.042-0.033

Table 2: Selected Bond Lengths (Å) and Angles (°).

FeatureThis compound2-Amino-5-bromopyridine2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide
C-Br Bond Length1.895(3)--
C-N (amide/amine)1.355(4)--
C=O (amide)1.226(4)--
N-C-C (amide)114.7(3)--
Dihedral Angle¹--87.99(9) and 84.28(9)
¹ Dihedral angle between the pyridine and benzene rings in the two independent molecules of the asymmetric unit.

Experimental Protocols

The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction analysis. The general workflow for these experiments is depicted in the diagram below. Specific details for each compound are as follows:

This compound: Single crystals were grown by slow evaporation from an ethanol solution. A suitable crystal was mounted on a diffractometer at 296 K. Data collection and processing were performed to yield the final crystal structure.

2-Amino-5-bromopyridine: The crystal structure was determined from powder diffraction data. The final structure was confirmed by single-crystal structure determination.[1]

2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide: Colorless block-like crystals were obtained by slow evaporation from a dichloromethane solution. A crystal of dimensions 0.35 x 0.31 x 0.16 mm was selected and mounted on a Bruker APEXII CCD area-detector diffractometer. The data was collected at 100 K using Mo Kα radiation. The structure was solved by direct methods and refined on F².[2]

experimental_workflow General X-ray Crystallography Workflow cluster_synthesis Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Determination Synthesis Compound Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffractometer X-ray Diffraction Mounting->Diffractometer Data_Processing Data Processing Diffractometer->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation (CIF) Refinement->Validation

A simplified workflow for single-crystal X-ray diffraction.

Structural Comparison and Discussion

The crystal structures of the three compounds, while all belonging to the monoclinic system and P2₁/c space group, exhibit notable differences. The introduction of the acetamido group in this compound compared to the amino group in 2-Amino-5-bromopyridine leads to changes in the hydrogen bonding patterns and molecular packing.

In the case of 2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide, the presence of an additional aromatic ring introduces further complexity. The asymmetric unit of this compound contains two crystallographically independent molecules, with the dihedral angles between the pyridine and benzene rings being significantly different, indicating conformational flexibility.[2] This is in contrast to the simpler structures of the other two derivatives. The crystal packing is stabilized by a network of N—H···N and C—H···O hydrogen bonds, as well as weak π–π stacking interactions between the benzene rings.[2]

Conclusion

This comparative guide highlights the structural diversity within a series of related 2-substituted-5-bromopyridine derivatives. The detailed crystallographic data and experimental protocols provided herein serve as a valuable resource for researchers in understanding structure-property relationships. The subtle variations in bond lengths, angles, and intermolecular interactions, as revealed by X-ray crystallography, are crucial for the rational design of new molecules with desired functionalities.

References

The Synthetic Chemist's Guide: A Cost-Benefit Analysis of 2-Acetamido-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that balances cost, efficiency, and final product yield. This guide provides a comprehensive cost-benefit analysis of 2-Acetamido-5-bromopyridine, a versatile building block, comparing it with two common alternatives: 2-Amino-5-bromopyridine and 2,5-dibromopyridine. This analysis is supported by experimental data to inform your synthetic strategies.

Executive Summary

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its primary advantage lies in the protective acetamido group, which can enhance yields and simplify purification in certain reactions, particularly palladium-catalyzed cross-coupling reactions. However, this protection comes at a higher initial cost compared to its unprotected amine counterpart, 2-Amino-5-bromopyridine. 2,5-dibromopyridine offers two reactive sites, presenting different strategic possibilities in multi-step syntheses. The choice between these reagents ultimately depends on the specific synthetic route, desired yield, and overall cost-effectiveness.

Performance Comparison in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the formation of carbon-carbon bonds. The performance of this compound and its alternatives in this reaction is a key determinant of their utility.

A study on the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling highlights the potential benefits of the acetamido group. While direct coupling of an unprotected 5-bromo-2-methylpyridin-3-amine with arylboronic acids resulted in lower yields, the corresponding N-[5-bromo-2-methylpyridin-3-yl]acetamide demonstrated moderate to good yields.[2] This suggests that the acetamido group can prevent side reactions or catalyst inhibition, leading to a more efficient synthesis.

ReagentReactionTypical YieldReference
N-[5-bromo-2-methylpyridin-3-yl]acetamideSuzuki-Miyaura CouplingModerate to Good[2]
5-bromo-2-methylpyridin-3-amineSuzuki-Miyaura CouplingLow[2]
2,5-dibromo-3-hexylthiopheneDouble Suzuki CouplingModerate to Good[3]

Cost Analysis

The initial procurement cost is a significant factor in the overall cost-benefit analysis. The following table provides an approximate cost comparison based on currently available market prices. Prices can vary based on supplier, purity, and quantity.

CompoundCAS NumberPrice (per 100g)
This compound7169-97-3~$350 - $450
2-Amino-5-bromopyridine1072-97-5~$280 - $320[4]
2,5-dibromopyridine624-28-2~$170 - $200[5]

While this compound has the highest initial cost, the potential for higher yields and simpler purification may offset this expense in the long run by reducing solvent usage, catalyst loading, and labor hours.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of an Acetamido-Protected Bromopyridine Derivative

This protocol is adapted from the synthesis of novel pyridine-based derivatives.[2]

Materials:

  • N-[5-bromo-2-methylpyridin-3-yl]acetamide (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

  • Potassium phosphate (1.5 mmol)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a Schlenk flask, combine N-[5-bromo-2-methylpyridin-3-yl]acetamide (0.1 g), tetrakis(triphenylphosphine)palladium (5 mol %), and 1,4-dioxane (2 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the appropriate arylboronic acid (1.1 mmol), potassium phosphate (1.5 mmol), and water (0.5 mL) to the mixture.

  • Heat the reaction mixture to 85–95 °C and stir for over 15 hours.

  • After cooling to room temperature, filter the mixture.

  • Dilute the filtrate with ethyl acetate (50 mL).

  • The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by chromatography.

General Procedure for Suzuki-Miyaura Cross-Coupling of an Unprotected Aminobromopyridine Derivative

This protocol is adapted from the same study for comparative purposes.[2]

Materials:

  • 5-bromo-2-methylpyridin-3-amine (1.0 mmol)

  • Arylboronic acid (1.1759 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

  • Potassium phosphate (2.318 mmol)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a Schlenk flask, combine 5-bromo-2-methylpyridin-3-amine (0.2 g), tetrakis(triphenylphosphine)palladium (5 mol %), and 1,4-dioxane (2 mL).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add the arylboronic acid (1.1759 mmol), potassium phosphate (2.318 mmol), and water (0.5 mL).

  • Heat the mixture to 85–95 °C and stir for over 15 hours.

  • After cooling, filter the mixture and dilute with ethyl acetate (50 mL).

  • The organic layer is worked up as previously described to isolate the product.

Visualization of Synthetic Pathways

To illustrate the decision-making process and experimental workflows, the following diagrams are provided.

G A Start: Synthesis of Biaryl Pyridine B High Yield & Purity Critical? A->B C Use this compound B->C Yes E Cost Minimization Paramount? B->E No G Final Product C->G Proceed to Suzuki Coupling D Consider 2-Amino-5-bromopyridine D->G Proceed to Suzuki Coupling E->D No F Consider 2,5-dibromopyridine for multi-step synthesis E->F Yes F->G Proceed to Sequential Coupling

Caption: Decision-making flowchart for reagent selection.

G cluster_0 Route A: Using this compound cluster_1 Route B: Using 2-Amino-5-bromopyridine A1 This compound + Arylboronic Acid A2 Suzuki-Miyaura Coupling (Pd Catalyst, Base) A1->A2 A3 Higher Yield, Simpler Purification A2->A3 C Biaryl Pyridine Product A3->C B1 2-Amino-5-bromopyridine + Arylboronic Acid B2 Suzuki-Miyaura Coupling (Pd Catalyst, Base) B1->B2 B3 Lower Yield, Potential Side Products B2->B3 B3->C

Caption: Comparative workflow for biaryl pyridine synthesis.

Conclusion

The choice between this compound and its alternatives is a nuanced one. For syntheses where high yields and purity are paramount, and to potentially simplify downstream processing, the higher initial cost of this compound can be justified. The acetamido group serves as an effective protecting group, mitigating potential side reactions and leading to a more efficient overall process.

Conversely, for initial exploratory work or when cost is the primary driver, 2-Amino-5-bromopyridine and 2,5-dibromopyridine are viable, more economical alternatives. However, researchers should be prepared for potentially lower yields and more complex purification challenges when using the unprotected amine. 2,5-dibromopyridine's utility shines in synthetic routes that require sequential, regioselective functionalization.

Ultimately, a thorough evaluation of the specific reaction, target molecule complexity, and project budget will guide the optimal selection of the starting material.

References

Safety Operating Guide

Proper Disposal of 2-Acetamido-5-bromopyridine: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety, handling, and disposal procedures for 2-Acetamido-5-bromopyridine (CAS No. 7169-97-3). Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance within a laboratory setting. This compound is classified as harmful if swallowed, a skin irritant, and a serious eye irritant.[1][2]

Key Safety and Handling Data

A summary of critical quantitative and safety data for this compound is provided below. This information should be reviewed as part of a comprehensive risk assessment prior to handling and disposal.

PropertyValueReference
CAS Number 7169-97-3[1][3][4]
Molecular Formula C7H7BrN2O[2][3]
Molecular Weight 215.05 g/mol [2]
GHS Classification Acute toxicity, Oral (Category 4), Skin irritation (Category 2), Serious eye irritation (Category 2)[1]
Signal Word Warning[1][2]
Hazard Statements H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation[1]
Precautionary Statements P264, P270, P280, P301+P312+P330, P337+P313, P501[1]

Experimental Protocol: Disposal Procedure

The following step-by-step protocol must be strictly followed for the safe disposal of this compound. This procedure is applicable to the pure compound and any materials grossly contaminated with it.

1.0 Personal Protective Equipment (PPE)

1.1. Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes:

  • Nitrile gloves (or other chemically resistant gloves).
  • Safety goggles or a face shield.
  • A laboratory coat.

2.0 Waste Segregation and Collection

2.1. Designate a specific, clearly labeled hazardous waste container for this compound waste. 2.2. The container must be made of a compatible material (e.g., polyethylene), be in good condition, and have a secure, sealable lid. 2.3. The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound". 2.4. Carefully transfer any solid this compound waste into the designated container, avoiding dust generation. 2.5. Place any contaminated disposable materials, such as weighing paper or contaminated gloves, into the same designated hazardous waste container.

3.0 Storage of Hazardous Waste

3.1. Securely seal the hazardous waste container. 3.2. Store the sealed container in a designated, well-ventilated hazardous waste accumulation area. 3.3. The storage area should be kept cool and dark, away from incompatible materials.[2]

4.0 Final Disposal

4.1. Arrange for the collection of the hazardous waste container by a licensed environmental waste management company. 4.2. All disposal activities must be conducted in accordance with local, state, and federal regulations.[1] 4.3. Do not dispose of this compound in the regular trash or down the sanitary sewer.

Disposal Workflow

The following diagram illustrates the key decision points and steps in the disposal process for this compound.

cluster_0 Preparation cluster_1 Waste Collection & Segregation cluster_2 Storage cluster_3 Final Disposal start Start: Disposal of This compound ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe container Use Designated Hazardous Waste Container ppe->container transfer Carefully Transfer Waste (Avoid Dust Generation) container->transfer seal Securely Seal Container transfer->seal storage Store in a Cool, Dark, Well-Ventilated Area seal->storage disposal_co Arrange for Collection by Licensed Waste Disposal Company storage->disposal_co end End: Compliant Disposal disposal_co->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Acetamido-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Acetamido-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 7169-97-3). Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Precautionary Measures

This compound is classified as a hazardous substance. The primary routes of exposure are ingestion, skin contact, and eye contact. It is crucial to handle this compound with care, utilizing appropriate personal protective equipment (PPE) and adhering to safe laboratory practices.

Hazard Statements:

  • H302: Harmful if swallowed.[1][2][3][4]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[1][3]

  • P270: Do not eat, drink or smoke when using this product.[1][2][3]

  • P280: Wear protective gloves/ eye protection/ face protection.[1][3]

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth.[1][2][3]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P337 + P313: If eye irritation persists: Get medical advice/ attention.[1][3]

  • P501: Dispose of contents/ container to an approved waste disposal plant.[1][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 7169-97-3
Molecular Formula C₇H₇BrN₂O
Molecular Weight 215.05 g/mol [5]
Appearance White to light yellow powder/crystal[2]
Melting Point 175-179 °C[5][6]
Boiling Point 372.2 °C at 760 mmHg[5]
Density 1.63 g/cm³[5]
Flash Point 178.9 °C[5]

Operational and Disposal Plans

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment must be worn at all times when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected before use and changed frequently, especially if contact with the substance is suspected.

  • Body Protection: A laboratory coat or chemical-resistant apron should be worn. For larger quantities or in situations with a higher risk of exposure, a full-body suit may be necessary.

  • Respiratory Protection: If working in a poorly ventilated area or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid generating dust.[7]

  • Avoid contact with skin, eyes, and clothing.[1][7]

  • Do not eat, drink, or smoke in the handling area.[1][3]

  • Wash hands thoroughly after handling.[1][3]

  • Keep containers tightly closed when not in use.[1][3]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3][7]

  • Keep containers tightly closed to prevent contamination and moisture absorption.[1][3]

  • Store in a locked-up area if required by institutional policies.

First Aid Measures

In the event of exposure, follow these first aid procedures immediately:

  • If Swallowed: Call a poison control center or doctor immediately for treatment advice.[1][3] Rinse mouth with water.[1][3] Do not induce vomiting unless instructed to do so by a medical professional.

  • If on Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[1][3]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical attention.

Spill Response

In the event of a spill, follow the workflow outlined below. Only personnel trained in handling hazardous materials and equipped with the appropriate PPE should perform cleanup.

Caption: Workflow for responding to a chemical spill.
Disposal Plan

All waste materials, including the spilled substance, contaminated absorbent materials, and disposable PPE, must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed container. The label should identify the contents as "Hazardous Waste: this compound".

  • Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][3][4] Do not dispose of this chemical down the drain or in regular trash.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.